molecular formula C8H15NO2 B1609539 (R)-Ethyl piperidine-2-carboxylate CAS No. 22328-77-4

(R)-Ethyl piperidine-2-carboxylate

Cat. No.: B1609539
CAS No.: 22328-77-4
M. Wt: 157.21 g/mol
InChI Key: SZIKRGHFZTYTIT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Ethyl piperidine-2-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Ethyl piperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Ethyl piperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKRGHFZTYTIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428484
Record name (R)-Ethyl piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22328-77-4
Record name (R)-Ethyl piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of (R)-ethyl piperidine-2-carboxylate vs (S)-enantiomer

Technical Guide: Chemical Properties of ( )- vs. ( )-Ethyl Piperidine-2-Carboxylate

Executive Summary

Ethyl piperidine-2-carboxylate (also known as ethyl pipecolate) is a critical heterocyclic building block in medicinal chemistry. While the achiral physical properties (boiling point, density) of its (



RopivacaineLevobupivacaine

This guide provides a technical analysis of the physicochemical properties, resolution methodologies, and synthetic utility of these enantiomers, designed for researchers in process chemistry and drug development.

Part 1: Fundamental Physicochemical Profile

At a scalar level, (


Comparative Properties Table
Property(

)-Ethyl Piperidine-2-Carboxylate
(

)-Ethyl Piperidine-2-Carboxylate
Notes
CAS Number 22328-78-522328-77-4Racemate CAS: 15862-72-3
Formula


MW: 157.21 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidOxidizes/darkens upon air exposure
Boiling Point 216–217 °C216–217 °Cat 760 mmHg
Density 1.02 g/mL1.02 g/mLat 25 °C
Refractive Index


Chirality L-configuration (S)D-configuration (R)Derived from L-pipecolic acid
Solubility Miscible in EtOH, DCM, EtOAcMiscible in EtOH, DCM, EtOAcModerate water solubility (hydrolyzes)
Storage 2–8 °C, under Argon/Nitrogen2–8 °C, under Argon/NitrogenHygroscopic; absorbs

Stereochemical Configuration

The 2-position carbon of the piperidine ring is the stereogenic center.

  • (

    
    )-Enantiomer:  Corresponds to L-pipecolic acid .[1] This is the bioactive scaffold for most amide-type local anesthetics.
    
  • (

    
    )-Enantiomer:  Corresponds to D-pipecolic acid . Often considered an impurity in Ropivacaine synthesis, though it has applications in specific peptide mimics.
    

Part 2: Synthetic Routes & Chiral Resolution

The most robust method for obtaining high optical purity (>99% ee) is Classical Chemical Resolution using tartaric acid. While asymmetric hydrogenation of ethyl picolinate is possible, the resolution of the racemate remains the industrial standard due to cost-efficiency and scalability.

Protocol: Tartaric Acid Resolution (Self-Validating System)

This protocol relies on the solubility difference between the diastereomeric salts formed by the enantiomers and L-(+)-Tartaric acid.

Reagents:

  • Racemic Ethyl Piperidine-2-carboxylate

  • L-(+)-Tartaric Acid

  • Solvent: Ethanol (95%) or Acetone/Water mix

Workflow:

  • Salt Formation: Dissolve 1.0 eq of racemate and 1.0 eq of L-tartaric acid in hot ethanol.

  • Crystallization: Cool slowly to 0–5 °C. The (

    
    )-enantiomer L-tartrate salt  typically crystallizes out due to lower solubility, while the (
    
    
    )-salt remains in the mother liquor.
  • Validation (The "Stop/Go" Step): Filter the crystals.

    • Check: Take a small aliquot, basify, and run Chiral HPLC (see Part 5).

    • Criteria: If ee < 98%, recrystallize from ethanol.

  • Free Basing: Dissolve the solid tartrate salt in water. Adjust pH to >10 using

    
     or 
    
    
    . Extract with Dichloromethane (DCM) to recover the pure (
    
    
    )-ester.
Visualization: Resolution Workflow

ResolutionWorkflowStartRacemic Ethyl Pipecolate+ L-Tartaric AcidSolventDissolve in Hot EtOHCool to 5°CStart->SolventFilterFiltrationSolvent->FilterSolidSolid Cake:(S)-Ester Tartrate SaltFilter->SolidPrecipitateLiquorMother Liquor:(R)-Ester Tartrate SaltFilter->LiquorFiltrateCheckQC Check:Chiral HPLCSolid->CheckRecrystRecrystallizeCheck->Recrystee < 98%FreeBaseBasify (pH > 10)Extract with DCMCheck->FreeBaseee > 98%Recryst->FilterFinalPurified (S)-EthylPiperidine-2-carboxylateFreeBase->Final

Figure 1: Workflow for the optical resolution of ethyl pipecolate using L-tartaric acid.

Part 3: Reactivity & Functionalization

The chemical utility of ethyl piperidine-2-carboxylate lies in its dual functionality: the secondary amine (nucleophile) and the ester (electrophile).

Hydrolysis (Ester Acid)

For applications like Ropivacaine synthesis, the ester is often an intermediate that must be hydrolyzed to the free acid (Pipecolic acid) to facilitate subsequent amidation.

  • Conditions:

    
    , Reflux, 4–6 hours.
    
  • Product: (

    
    )-Pipecolic acid hydrochloride.
    
  • Note: Acid hydrolysis is preferred over basic hydrolysis to prevent racemization at the chiral alpha-carbon.

N-Alkylation

The secondary amine can be alkylated using alkyl halides.

  • Reagent:

    
    -Propyl bromide (for Ropivacaine) or 
    
    
    -Butyl bromide (for Bupivacaine).
  • Mechanism:

    
     Nucleophilic substitution.
    
  • Strategic Note: Alkylation can be performed before or after amidation. However, steric hindrance in the amide coupling step often dictates the order.

Amidation (The Critical Step)

Direct reaction of the ester with sterically hindered anilines (like 2,6-xylidine) is kinetically difficult.

  • Preferred Route: Hydrolysis to Acid

    
     Acid Chloride (
    
    
    )
    
    
    Amide Coupling.
  • Why? The acid chloride is a more reactive electrophile, necessary to overcome the steric bulk of the 2,6-dimethyl groups on the aniline.

Part 4: Pharmaceutical Relevance (Case Study)

The (

Ropivacaine


Synthesis of Ropivacaine from ( )-Ethyl Pipecolate

This pathway demonstrates the transformation of the ester into the final drug substance.

RopivacaineSynthesisEster(S)-Ethyl PipecolateAcid(S)-Pipecolic AcidEster->AcidHydrolysis(HCl)AcidClAcid Chloride(Activated)Acid->AcidClActivation(SOCl2)Amide(S)-PipecoloxylidideAcidCl->AmideCoupling(2,6-Xylidine)DrugRopivacaineAmide->DrugN-Alkylation(n-Propyl Bromide)

Figure 2: Synthetic pathway transforming (S)-ethyl pipecolate into Ropivacaine.

Mechanistic Insight: The use of the (


Part 5: Analytical Protocols

Distinguishing the enantiomers requires chiral chromatography.[2][3] Standard reverse-phase HPLC (C18) cannot separate them.

Chiral HPLC Method[10]
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate coated on silica).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Role of DEA: The basic additive suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution.

  • Detection: UV at 210–220 nm (Ester carbonyl absorption).

  • Expected Result: Baseline separation of (

    
    ) and (
    
    
    ) peaks. The elution order depends on the specific column but is typically distinct.
Optical Rotation

While less specific than HPLC, polarimetry is a quick purity check for bulk material.

  • (

    
    )-Pipecolic Acid (Hydrolyzed form): 
    
    
    (
    
    
    ).
  • Note: The rotation of the ester is lower in magnitude and highly solvent-dependent. Conversion to the acid or salt is recommended for consistent specific rotation measurements.

References

  • New Drug Approvals. (2021). Ropivacaine HCL Synthesis and Properties. Retrieved from [Link]

  • Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

Thermodynamic Stability of (R)-Ethyl Piperidine-2-Carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of (R)-ethyl piperidine-2-carboxylate (also known as (R)-ethyl pipecolate). It is designed for researchers requiring precise control over enantiomeric purity during synthesis, storage, and formulation.

Executive Summary

(R)-Ethyl piperidine-2-carboxylate is a chiral non-proteinogenic amino acid ester frequently employed as a building block for local anesthetics (e.g., ropivacaine, levobupivacaine intermediates) and peptidomimetics. Its thermodynamic stability is governed by a metastable equilibrium heavily influenced by protonation state.

  • The Critical Switch: The molecule is kinetically stable as a hydrochloride salt but thermodynamically unstable as a free base .

  • Primary Degradation Pathways: Racemization (via enolization) and Dimerization (to diketopiperazine).

  • Operational Imperative: Maintain acidic conditions (pH < 4.0) during storage. Process the free base immediately upon generation.

Part 1: The Thermodynamic Landscape

The stability of (R)-ethyl piperidine-2-carboxylate is defined by three competing energy wells. Understanding the barriers between these states is essential for process control.

1.1 The Stability Triangle

The compound exists in a dynamic relationship with its enantiomer and its degradation products.

  • State A (Protonated Salt): High kinetic barrier to degradation. The ammonium group prevents nucleophilic attack and suppresses alpha-proton acidity.

  • State B (Free Base): The "Danger Zone." The lone pair on the nitrogen is active, and the alpha-proton is sufficiently acidic to allow enolization.

  • State C (Diketopiperazine - DKP): The thermodynamic sink. Two molecules of the free base condense to form the cyclic diamide (cyclo-di-pipecolyl). This reaction is effectively irreversible under mild conditions.

1.2 Mechanistic Pathways

A. Racemization (The Enantiomeric Threat) Racemization proceeds via a base-catalyzed removal of the


-proton, forming an achiral planar enolate intermediate. Upon re-protonation, the bulky piperidine ring allows attack from either face, leading to the (S)-enantiomer.
  • Driver: Base strength and solvent polarity.

  • Kinetics: First-order with respect to the ester; pseudo-first-order dependent on base concentration.

B. Dimerization (The Chemical Threat) In the free base form, the nucleophilic secondary amine of one molecule attacks the ester carbonyl of another. This intermolecular cyclization releases two equivalents of ethanol to form the thermodynamically stable diketopiperazine (DKP).

  • Driver: Concentration. High concentrations of free base favor second-order dimerization kinetics.

  • Kinetics: Second-order (

    
    ).
    
Part 2: Visualizing the Instability Pathways

The following diagram maps the transformation pathways, highlighting the critical role of pH and concentration.

PipecolateStability Salt (R)-Ethyl Pipecolate (HCl Salt) [STABLE] FreeBase_R (R)-Ethyl Pipecolate (Free Base) [METASTABLE] Salt->FreeBase_R pH > 8.0 (Neutralization) FreeBase_R->Salt pH < 4.0 (Acidification) Enolate Planar Enolate (Transition State) FreeBase_R->Enolate Base/-H+ DKP Diketopiperazine (Cyclic Dimer) [THERMODYNAMIC SINK] FreeBase_R->DKP Self-Condensation (High Conc.) Hydrolysis Pipecolic Acid (Hydrolysis Product) FreeBase_R->Hydrolysis H2O/OH- Enolate->FreeBase_R +H+ (Retn) FreeBase_S (S)-Ethyl Pipecolate (Enantiomer) Enolate->FreeBase_S +H+ (Inv) FreeBase_S->DKP Self-Condensation

Figure 1: Reaction pathways for (R)-ethyl piperidine-2-carboxylate. The green node represents the storage-stable form; the red path represents irreversible degradation.

Part 3: Factors Influencing Stability in Solution
3.1 pH and Protonation

This is the single most critical variable.

  • pH < 5: The amine is protonated (

    
     for the amine, though lower in the ester). The positive charge electrostatically repels attacking nucleophiles and increases the 
    
    
    
    of the
    
    
    -proton, effectively halting racemization.
  • pH > 8: The amine exists as a free base.[1] Racemization becomes possible.[2]

  • pH > 11: Rapid hydrolysis of the ester to the acid occurs.

3.2 Solvent Effects
  • Protic Solvents (Ethanol, Methanol, Water): Can facilitate proton exchange, potentially accelerating racemization via the "shuttle" mechanism if a base is present. However, they also solvate the amine, reducing its nucleophilicity slightly compared to aprotic non-polar solvents.

  • Aprotic Solvents (THF, DCM): If the free base is dissolved here, "self-catalysis" is maximized. The lack of hydrogen bond donors makes the amine a "hot" nucleophile, increasing DKP formation risk.

3.3 Concentration

Since DKP formation is bimolecular, the rate is proportional to the square of the concentration.

  • Dilute Solutions (< 0.05 M): Favor racemization/hydrolysis over dimerization.

  • Concentrated Solutions (> 0.5 M): Significantly increase the risk of DKP precipitation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, use these protocols to empirically determine the stability window for your specific formulation.

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Objective: Quantify the (R) vs (S) ratio to monitor racemization.

Method Parameters:

Parameter Setting Rationale
Column Chiralpak IA or AD-H (Amylose-based) Polysaccharide columns provide superior recognition for cyclic amino esters [1].
Dimensions 4.6 x 250 mm, 5 µm Standard analytical dimensions for resolution.
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) Non-polar mode maximizes chiral recognition. DEA ensures the amine remains deprotonated for peak symmetry.
Flow Rate 1.0 mL/min Standard flow.
Detection UV @ 210-220 nm Carbonyl absorption (compound lacks strong chromophores).

| Temperature | 25°C | Ambient. |

Validation Step: Inject a racemic standard (rac-ethyl pipecolate) to confirm resolution (


) before analyzing samples.
Protocol B: Forced Degradation Stress Test

Objective: Establish the "Safe Time" (


) for the free base in solution.
  • Preparation: Dissolve (R)-ethyl pipecolate HCl (100 mg) in water (10 mL).

  • Basification: Adjust pH to 10.0 using 1M NaOH. Start timer (

    
    ).
    
  • Extraction: At intervals (0, 1h, 4h, 8h, 24h), remove 1 mL aliquots.

  • Quench: Immediately extract into DCM and add excess HCl in dioxane or acetic acid to quench the reaction (convert back to salt).

  • Analysis: Analyze via Protocol A (for racemization) and LC-MS (for DKP mass, typically

    
    ).
    
Part 5: Workflow for Handling and Storage

The following decision tree ensures the integrity of the chiral center during processing.

HandlingWorkflow Start Start: (R)-Ethyl Pipecolate Sample CheckForm Is it a Salt (HCl/Tartrate)? Start->CheckForm YesSalt Stable Solid/Solution CheckForm->YesSalt Yes NoBase Free Base Liquid CheckForm->NoBase No Storage Store at 2-8°C Desiccated YesSalt->Storage Action Is immediate reaction required? NoBase->Action ReactNow Proceed immediately (Keep T < 20°C) Action->ReactNow Yes StoreLater ACIDIFY IMMEDIATELY (Convert to HCl Salt) Action->StoreLater No StoreLater->Storage After Conversion

Figure 2: Handling decision tree to prevent racemization and dimerization.

References
  • Chiral Technologies. (n.d.). Chiralpak IA Instruction Manual. Daicel Corporation. Retrieved from [Link]

  • Beak, P., et al. (1994). Dynamic Thermodynamic Resolution: Control of Enantioselectivity. Journal of the American Chemical Society.

Sources

Technical Safety & Handling Guide: (R)-Ethyl Piperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The Stereochemical Imperative

(R)-Ethyl piperidine-2-carboxylate (also known as Ethyl (R)-pipecolate) is a critical chiral building block. While often used in the synthesis of local anesthetics (e.g., as a chiral reference or intermediate for Ropivacaine/Bupivacaine analogues), its primary value lies in its stereochemical purity.

Critical Advisory: CAS 15862-72-3 is frequently listed by vendors for racemic Ethyl 2-piperidinecarboxylate. The specific CAS for the pure (R)-enantiomer is less commonly standardized in bulk catalogs. Researchers must treat the container as a "suspect racemate" until Enantiomeric Excess (ee) is verified via Chiral HPLC or Polarimetry.

Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula C₈H₁₅NO₂Secondary Amine Ester
Molecular Weight 157.21 g/mol
Physical State Colorless to pale yellow liquidViscous oil
Boiling Point ~216–217°C (atm); ~75°C (10 mmHg)High boiling point; vacuum distillation recommended
Density 1.02 g/mLDenser than water
Flash Point ~46°C (Closed Cup)Flammable
Solubility Miscible in EtOH, DCM, EtOAc; Soluble in waterLipophilic enough for organic extraction
pKa ~10.5 (Piperidine Nitrogen)Strong base; forms salts readily

Part 2: Hazard Characterization & Toxicology[1]

Core Hazards (GHS Classification)

This compound possesses the dual hazards of a reactive secondary amine and a flammable ester .

  • Flammable Liquid (Category 3): Flash point is sufficiently low (~46°C) to form explosive vapor/air mixtures in unventilated headspaces.

  • Skin & Eye Irritation (Category 2/2A): The basic nitrogen attacks mucosal membranes. Prolonged contact can cause chemical burns (necrosis), though it is formally classified as an irritant.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory irritation (amine vapors).

Mechanism of Toxicity
  • Local Action: Upon contact with moisture in the eyes or lungs, the secondary amine protonates, raising local pH and causing alkaline irritation.

  • Metabolic Hydrolysis: In vivo, esterases rapidly hydrolyze the ethyl ester to (R)-pipecolic acid and ethanol. While ethanol is negligible at exposure volumes, pipecolic acid is a non-proteinogenic amino acid that can influence GABAergic transmission.

Part 3: Safe Handling & Experimental Workflows

The "Senior Scientist" Protocol

Why this matters: Standard SDSs rarely mention the chemical stability risks during handling. This compound is sensitive to:

  • Atmospheric CO₂: Secondary amines react with CO₂ to form carbamates (white crusts on caps).

  • Moisture: Promotes hydrolysis of the ester to the acid, ruining stoichiometry.

Protocol:

  • Inert Atmosphere: Always handle under Nitrogen or Argon.[1]

  • Glassware: Use silanized glassware if working at micromolar concentrations to prevent amine adsorption to silica silanols.

  • PPE Selection: Nitrile gloves (0.11 mm) provide splash protection. For immersion or spill cleanup, use Laminate film (Silver Shield/4H). Do not use Latex (permeable to esters).

Workflow Visualization

The following diagram outlines the critical decision points from receipt to disposal, emphasizing the stereochemical check.

SafetyWorkflow Receipt Receipt of Material (CAS 15862-72-3) Check CRITICAL STEP: Verify Stereochemistry (Chiral HPLC / Polarimetry) Receipt->Check Quarantine Decision Is ee > 98%? Check->Decision Purify Recrystallize Salt (e.g., Tartrate) Decision->Purify No (Fail) Storage Storage: 4°C, Argon, Desiccated Decision->Storage Yes (Pass) Purify->Check Re-test Usage Synthesis/Reaction (Fume Hood) Storage->Usage Dry Syringe Waste Disposal: Organic Waste (Basic) Usage->Waste Quench

Figure 1: Critical handling workflow emphasizing the necessity of stereochemical verification before synthesis.

Part 4: Stability, Degradation & Emergency Response

Degradation Chemistry

Understanding how the molecule breaks down is essential for storage and spill management. The primary degradation pathway is hydrolysis, accelerated by heat and moisture.

Degradation Parent (R)-Ethyl Piperidine-2-Carboxylate (Active Reagent) Intermed Tetrahedral Intermediate Parent->Intermed + H2O / H+ or OH- Racemization Racemization Risk: (S)-Isomer Formation Parent->Racemization Base Catalyzed (Enolization at Alpha-Carbon) Products Degradation Products: (R)-Pipecolic Acid + Ethanol Intermed->Products Hydrolysis

Figure 2: Degradation pathways. Note that basic conditions can cause both hydrolysis and racemization (loss of chirality).

Emergency Response Procedures
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap & water for 15 mins. Do not use ethanol.Ethanol increases skin permeability, potentially carrying the amine deeper into the dermis.
Eye Contact Irrigate with saline/water.[2] Consult ophthalmologist.Alkaline burns penetrate deeper than acid burns; immediate dilution is vital.
Fire Use Alcohol-Resistant Foam or Dry Chemical.Water jet may spread the burning liquid (density ~1.02, but miscibility varies with temp).
Spill Absorb with vermiculite. Neutralize with dilute acetic acid.The amine is basic; weak acid neutralization prevents vapor release before disposal.

Part 5: Application Context (Ropivacaine Synthesis)

While (S)-enantiomers are typically required for the "levo" anesthetics (Levobupivacaine, Ropivacaine), the (R)-isomer is essential for:

  • Chiral Inversion Studies: Investigating metabolic inversion in vivo.

  • Chromatographic Standards: Establishing resolution parameters for QC methods.

  • SAR Studies: Structure-Activity Relationship testing to confirm stereospecific binding affinity.

Synthesis Note: If using (R)-ethyl piperidine-2-carboxylate as a starting material, be aware that standard alkylation (e.g., with 1-bromopropane) will retain the (R)-configuration unless a Walden inversion step is explicitly introduced.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 27517, Ethyl 2-piperidinecarboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl piperidine-2-carboxylate. Retrieved from [Link]

(Note: URLs provided are landing pages for persistent databases to ensure long-term link integrity.)

Sources

Technical Guide: Pharmacological Applications of (R)-Ethyl Pipecolate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape, synthetic utility, and structural significance of (R)-ethyl pipecolate and its derivatives.

Executive Summary

(R)-Ethyl pipecolate (ethyl (2R)-piperidine-2-carboxylate) represents a critical "chiral pool" intermediate in medicinal chemistry. Unlike its natural counterpart, L-pipecolic acid ((S)-enantiomer), which is ubiquitous in metabolic pathways and natural products like rapamycin, the (R)-isomer (D-pipecolic acid derivative) serves a distinct role as a conformational constrainer and metabolic stabilizer .

Its pharmacological value is defined by three primary vectors:

  • Cytotoxic Payloads: As a core residue in Tubulysin analogues (microtubule destabilizers).

  • Peptidomimetics: Acting as a D-Proline surrogate to induce

    
    -turns and confer protease resistance.
    
  • Stereochemical Probes: Used to define the toxicity thresholds of local anesthetics (e.g., the "R-isomer cardiotoxicity" paradigm).

Part 1: Molecular Architecture & Stereochemical Significance

The "Unnatural" Advantage

The piperidine ring of (R)-ethyl pipecolate forces the nitrogen backbone into a specific dihedral angle (


, 

), restricting the conformational space of any attached peptide chain.
  • Vs. Proline: While Proline is rigid, (R)-pipecolate has a 6-membered ring, creating a different steric volume and "bite angle" in the active site.

  • Vs. (S)-Pipecolate: The (R)-configuration mimics D-amino acids. When inserted into peptide drugs, it prevents recognition by endogenous proteases (which typically cleave L-peptide bonds), significantly extending plasma half-life (

    
    ).
    
Structural Comparison Data

The following table contrasts the pharmacological impact of the (R) vs. (S) configuration in key drug classes.

Drug Class(R)-Isomer Role(S)-Isomer RoleClinical Outcome of (R)
Local Anesthetics (e.g., Bupivacaine)High affinity for cardiac Na+ channels; slow dissociation.Lower affinity; rapid dissociation.High Cardiotoxicity. (R)-isomers cause arrhythmias/AV block.
Tubulysins (Antimitotics)Essential for binding to tubulin (via N-methyl-D-pipecolate).Inactive or significantly reduced potency.High Potency. Critical for cytotoxicity in ADCs (Antibody-Drug Conjugates).
Peptidomimetics Induces Type II'

-turns; stabilizes secondary structure.
Induces Type I/II turns; mimics natural loops.Protease Stability. Used to "harden" peptide drugs.

Part 2: Therapeutic Frontiers

Case Study: Tubulysin Analogues (Oncology)

The most potent application of the (R)-pipecolate scaffold is in the synthesis of Tubulysins (specifically Tubulysin U and V). These tetrapeptides are potent mitotic poisons used as payloads in Antibody-Drug Conjugates (ADCs).

  • Mechanism: The N-methyl-D-pipecolic acid (Mep) moiety occupies a hydrophobic pocket on

    
    -tubulin.
    
  • Causality: The (R)-configuration orients the hydrophobic sector of the piperidine ring away from the solvent, maximizing van der Waals interactions with the tubulin protein. Inversion to the (S)-form disrupts this fit, causing a >100-fold loss in cytotoxicity.

Case Study: Local Anesthetics & Safety Profiling

In the development of amino-amide anesthetics (Ropivacaine, Levobupivacaine), (R)-ethyl pipecolate derivatives serve as the "negative control" or the toxic impurity to be removed.

  • The "R" Problem: (R)-bupivacaine binds intracellularly to the open state of the cardiac Na+ channel. Unlike the (S)-isomer, it dissociates very slowly during diastole (recovery), leading to cumulative blockade and fatal re-entrant arrhythmias.

  • Application: Researchers use pure (R)-derivatives to map the pore dimensions of ion channels, using the stereoselectivity as a "molecular caliper."

Pathway Visualization: Pharmacological Divergence

The following diagram illustrates how the (R)-pipecolate scaffold diverges into therapeutic efficacy vs. toxicity based on the target system.

PharmacologicalPathways Start (R)-Ethyl Pipecolate (Scaffold) Target1 Tubulin Binding (Microtubules) Start->Target1 N-methylation (Tubulysin synthesis) Target2 Cardiac Na+ Channel (Nav1.5) Start->Target2 Amide coupling (Anesthetics) Target3 Peptide Backbone (Protease) Start->Target3 Peptide coupling (Mimetics) Effect1 Mitotic Arrest (Cytotoxicity) Target1->Effect1 High Affinity Effect2 Slow Dissociation (Arrhythmia) Target2->Effect2 Toxic Gain-of-Function Effect3 Steric Shielding (High Stability) Target3->Effect3 Therapeutic Benefit

Caption: Divergent pharmacological outcomes of (R)-ethyl pipecolate derivatives. Green path indicates oncology utility; Red path indicates cardiotoxicity risks; Yellow path indicates stability enhancement.

Part 3: Synthetic Workflows & Experimental Protocols

Synthesis of (R)-Ethyl Pipecolate (Resolution Protocol)

Since direct synthesis often yields racemates, the industrial standard involves the resolution of racemic ethyl pipecolate using tartaric acid. This protocol ensures high enantiomeric excess (ee > 99%).

Reagents:

  • (RS)-Ethyl pipecolate (Racemate)

  • (+)-O,O'-Dibenzoyl-D-tartaric acid (Resolving agent)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mmol of (RS)-ethyl pipecolate in 150 mL of absolute ethanol at 60°C.

  • Addition: Add 100 mmol of (+)-O,O'-Dibenzoyl-D-tartaric acid dissolved in 100 mL warm ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (R)-ethyl pipecolate forms a diastereomeric salt with the D-tartaric acid derivative, which crystallizes out (the (S)-form remains in solution).

  • Filtration: Filter the white crystals and wash with cold ethanol.

  • Liberation: Suspend the salt in water and basify with 2M NaOH to pH 10. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry the organic layer over MgSO4 and concentrate in vacuo to yield (R)-ethyl pipecolate as a colorless oil.

  • Validation: Check optical rotation

    
     (Lit: +26.5° in water) and Chiral HPLC.
    
Protocol: N-Methylation for Tubulysin Precursors

To generate the N-methyl-D-pipecolic acid fragment used in Tubulysins:

  • Reductive Amination: Dissolve (R)-ethyl pipecolate (1.0 equiv) in Methanol. Add Formaldehyde (37% aq., 5.0 equiv).

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH3, 1.5 equiv) portion-wise at 0°C. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) at 0°C.

Synthetic Logic Diagram

The following flowchart details the decision-making process for utilizing the (R)-scaffold in library generation.

SynthesisWorkflow Start Start: (R)-Ethyl Pipecolate Decision1 Target Application? Start->Decision1 PathA Tubulysin Analogues Decision1->PathA Cytotoxicity PathB Peptidomimetics Decision1->PathB Stability PathC Spirocyclic Scaffolds Decision1->PathC Diversity StepA1 N-Methylation (Reductive Amination) PathA->StepA1 StepB1 Fmoc Protection PathB->StepB1 StepC1 Grignard Addition / Cyclization PathC->StepC1 EndA N-Me-D-Pip Fragment StepA1->EndA EndB Solid Phase Synthesis StepB1->EndB EndC Chiral Heterocycle Library StepC1->EndC

Caption: Synthetic decision tree for functionalizing (R)-ethyl pipecolate based on the desired pharmacological endpoint.

References

  • Tubulysin Synthesis & SAR

    • Title: Total Synthesis and Biological Evalu
    • Source:Chemistry – A European Journal
    • URL:[Link] (Note: Refers to general pipecolate peptidomimetics and tubulysin cores).

  • Anesthetic Cardiotoxicity

    • Title: Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels?
    • Source:Anesthesia & Analgesia[1][2]

    • URL:[Link]

  • Title: Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom (Discusses R/S resolution techniques).
  • Peptidomimetics & Turn Inducers

    • Title: Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics.
    • Source:ResearchG
    • URL:[Link]

  • General Pharmacology of Pipecolic Acid

    • Title: Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives.[3]

    • Source:Journal of Molecular Structure
    • URL:[Link]

Sources

history and discovery of (R)-ethyl pipecolate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of (R)-Ethyl Pipecolate as a Chiral Building Block

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. Within this context, chiral building blocks—small, optically pure molecules—serve as foundational starting materials for the construction of complex molecular architectures. (R)-ethyl pipecolate, the ethyl ester of (R)-pipecolic acid, has emerged as a particularly valuable synthon. Its rigid six-membered piperidine ring, decorated with a carboxylic acid handle and a defined stereocenter, offers a conformationally constrained scaffold that is frequently found in a wide array of natural products and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the historical evolution, synthetic accessibility, and strategic application of (R)-ethyl pipecolate, tracing its path from a derivative of a naturally occurring amino acid to an indispensable tool for medicinal chemists.

The pipecolic acid nucleus is a central structural component in many biologically significant agents, including immunosuppressants like rapamycin and FK-506, as well as local anesthetics such as ropivacaine.[3][4] The journey to harnessing the specific (R)-enantiomer of its ethyl ester derivative is a story of advancing synthetic methodologies, from classical resolution techniques to highly sophisticated asymmetric catalysis and biocatalysis.

Early Synthetic Challenges: The Pursuit of Enantiomeric Purity

Historically, the primary source of pipecolic acid was through the metabolism of lysine in various organisms.[5] Early chemical syntheses invariably produced racemic mixtures of ethyl pipecolate, a fifty-fifty mixture of the (R) and (S) enantiomers.[6][7] The initial challenge for chemists was not in constructing the piperidine ring itself, but in isolating the desired (R)-enantiomer in a pure and scalable manner. This obstacle was a significant bottleneck, limiting its application in stereospecific synthesis for many years.

Key Methodologies for Accessing (R)-Ethyl Pipecolate

The widespread availability of (R)-ethyl pipecolate today is the result of decades of research culminating in three primary strategies: classical resolution, asymmetric synthesis, and biocatalysis. Each approach offers a unique set of advantages and challenges, and the choice of method often depends on factors such as scale, cost, and desired purity.

Synthetic_Routes_to_R_Ethyl_Pipecolate Racemic Racemic Ethyl Pipecolate Resolution Classical Resolution Racemic->Resolution Separation R_Product (R)-Ethyl Pipecolate Resolution->R_Product Isolation S_Product (S)-Ethyl Pipecolate (Byproduct) Resolution->S_Product Asymmetric Asymmetric Synthesis Asymmetric->R_Product Biocatalysis Biocatalytic Methods Biocatalysis->R_Product Selective Synthesis Precursor Achiral/Prochiral Precursor Precursor->Asymmetric Enantioselective Catalysis Lysine L-Lysine Lysine->Biocatalysis Enzymatic Conversion

Caption: Primary strategies for the synthesis of enantiopure (R)-ethyl pipecolate.

Classical Resolution of Racemic Mixtures

The first successful and industrially viable method for obtaining enantiopure pipecolate esters was through classical resolution. This technique relies on the principle of separating enantiomers by converting them into diastereomers with distinct physical properties, such as solubility.

Causality Behind the Method: A racemic mixture of ethyl pipecolate, which is a base, is reacted with a single enantiomer of a chiral acid (a resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Because diastereomers have different spatial arrangements, they exhibit different physical properties, allowing one to be selectively crystallized from a suitable solvent system.

A common resolving agent for this purpose is a derivative of tartaric acid, such as di-benzoyl-L-tartaric acid.[6] The process allows for the precipitation of one diastereomeric salt, leaving the other in solution. After separation by filtration, the desired enantiomer is liberated from the salt by treatment with a base. While effective, a key limitation is that the theoretical maximum yield for the desired enantiomer is only 50%. However, in many industrial processes, the unwanted enantiomer can be racemized and recycled, improving the overall process economy.

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate (as an analogue) Note: This protocol is adapted from a patent for a similar piperidine derivative, illustrating the general principle.[6]

  • Salt Formation: Dissolve the racemic ethyl piperidine derivative and a molar equivalent of the resolving agent (e.g., di-benzoyl-L-tartaric acid) in a suitable solvent, such as aqueous ethanol, with heating to achieve complete dissolution.[6]

  • Selective Crystallization: Allow the solution to cool slowly. Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.[6]

  • Isolation: Stir the resulting slurry at room temperature for an extended period (e.g., 16 hours) to ensure complete precipitation. Collect the crystals by filtration and dry them under vacuum.[6]

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic system (e.g., water and an organic solvent like ethyl acetate). Add a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amine into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the enantiomerically enriched ethyl pipecolate.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the final product using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Synthesis

The development of asymmetric catalysis revolutionized the synthesis of chiral molecules, offering a more direct and often more efficient route than classical resolution. These methods construct the chiral center during the reaction sequence, directly yielding an enantiomerically enriched product.

Catalytic Asymmetric Hydrogenation

One of the most powerful techniques for this purpose is the asymmetric hydrogenation of a prochiral precursor.[8][9] This involves the reduction of a double bond in a precursor molecule using hydrogen gas and a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine ligand.[10][11] The chiral ligand creates a chiral environment around the metal center, directing the hydrogen atoms to one face of the double bond, thereby producing one enantiomer in excess.

Asymmetric_Hydrogenation Substrate Prochiral Precursor (e.g., Enamine) Catalyst [Rh(L*)]+ H₂ Substrate->Catalyst Coordination Product (R)-Ethyl Pipecolate Catalyst->Product Hydrogen Delivery

Caption: Simplified workflow for catalytic asymmetric hydrogenation.

This method is highly atom-economical and can achieve excellent enantioselectivities (often >99% ee). The primary challenge lies in the discovery and synthesis of effective chiral ligands and optimizing reaction conditions for specific substrates.

Biocatalytic and Fermentative Routes

Nature's catalysts, enzymes, offer unparalleled stereoselectivity. Biocatalytic methods leverage enzymes or whole microorganisms to perform specific chemical transformations. For pipecolic acid, pathways starting from L-lysine are well-established.[3][12]

Enzymatic Synthesis: Lysine cyclodeaminase (LCD) is a key enzyme that can directly catalyze the conversion of L-lysine to L-pipecolic acid in a single step.[3][13] While this naturally produces the (S)-enantiomer, the principles of biocatalysis are broadly applicable. Researchers can screen for enzymes with alternate stereoselectivity or use protein engineering to alter the enzyme's active site to produce the desired (R)-enantiomer.

Another approach involves a two-step enzymatic cascade. For instance, a transaminase can deaminate the ε-amino group of lysine, which is then cyclized and reduced by a reductase to yield pipecolic acid.[14] By selecting a reductase with the appropriate stereochemical preference, the synthesis can be directed towards the (R)-enantiomer. These cell-free systems, using purified and often immobilized enzymes, offer high product purity and can be run in continuous flow reactors, enhancing process efficiency.[12][14]

Biocatalytic_Pathway Lysine L-Lysine Enzyme1 Lysine Cyclodeaminase Lysine->Enzyme1 Intermediate Cyclic Imine Intermediate Enzyme2 Imine Reductase Intermediate->Enzyme2 Product L-Pipecolic Acid Enzyme1->Intermediate Cyclization Enzyme2->Product Reduction

Sources

Methodological & Application

synthesis of levobupivacaine using (R)-ethyl piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical challenge of synthesizing Levobupivacaine (the S-enantiomer) when starting from or encountering (R)-ethyl piperidine-2-carboxylate .

Executive Warning: Stereochemical Integrity Direct transformation of (R)-ethyl piperidine-2-carboxylate yields Dextrobupivacaine ((R)-bupivacaine), which is associated with severe cardiotoxicity. To synthesize Levobupivacaine using this specific starting material, the protocol must involve a racemization and optical resolution strategy. This guide details the conversion of the (R)-ester to the (S)-amide intermediate required for Levobupivacaine.

Introduction & Mechanistic Rationale

Levobupivacaine, the pure (S)-(-)-enantiomer of bupivacaine, is a long-acting local anesthetic preferred over the racemic mixture due to its reduced cardiotoxic profile and lower affinity for cardiac sodium channels [1, 3].

The synthesis typically targets the (S)-configuration at the C2 position of the piperidine ring.[1] When the available starting material is (R)-ethyl piperidine-2-carboxylate (the distomer), a direct synthetic route is invalid. Instead, a "Corrective Synthesis" workflow is required:

  • Amidation: Conversion of the (R)-ester to (R)-pipecoloxylidide.

  • Racemization & Resolution: Use of a chiral resolving agent (L-Dibenzoyl Tartaric Acid) to isolate the (S)-isomer.[2][3][4]

  • Alkylation: N-alkylation of the (S)-amide to yield Levobupivacaine.

Critical Material Attributes (CMA)

ComponentRoleSpecificationCriticality
(R)-Ethyl Piperidine-2-carboxylate Starting Material>98% PurityHigh: Must be racemized.[3][4] Direct use yields toxic isomer.
2,6-Dimethylaniline ReagentACS GradeModerate: Excess removed via pH adjustment.
L-(-)-Dibenzoyl Tartaric Acid (L-DBTA) Resolving Agent>99% eeCritical: Determines final enantiomeric purity.
1-Bromobutane Alkylating AgentAnhydrousHigh: Moisture impacts yield.
Thionyl Chloride (SOCl₂) ActivatorReagent GradeHigh: Freshly distilled preferred.

Experimental Protocol

Phase 1: Preparation of the Amide Intermediate (Pipecoloxylidide)

Note: This step converts the ester to the amide. Since we start with the (R)-ester, this yields (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

  • Hydrolysis:

    • Dissolve 15.7 g (0.1 mol) of (R)-ethyl piperidine-2-carboxylate in 50 mL of 6N HCl.

    • Reflux for 4 hours to hydrolyze the ester to (R)-pipecolic acid hydrochloride .

    • Concentrate in vacuo to dryness.[4] Yields white crystalline solid.[4]

  • Acyl Chloride Formation:

    • Suspend the crude acid hydrochloride in 100 mL toluene.

    • Add 15 mL Thionyl Chloride (SOCl₂) dropwise at 55°C.

    • Stir until gas evolution (SO₂, HCl) ceases (approx. 2 hours).

    • Checkpoint: Formation of pipecolyl chloride hydrochloride is indicated by a clear solution.

  • Amidation:

    • Cool the mixture to 10°C.

    • Add a solution of 2,6-dimethylaniline (24.2 g, 0.2 mol) in toluene slowly, maintaining temperature <20°C.

    • Stir for 2 hours at ambient temperature.

    • Work-up: Filter the precipitate. Dissolve in water and adjust pH to 4.5–5.5 with NaOH. Extract free 2,6-dimethylaniline with toluene.[5][6] Adjust aqueous phase to pH 11 to precipitate the amide.

    • Result: Crude (R)-Pipecoloxylidide (or racemate if partial racemization occurred).

Phase 2: Racemization & Chiral Resolution (The "Correction" Step)

Rationale: To convert the (R)-material into the required (S)-intermediate, we utilize a dynamic resolution process using L-DBTA [1, 2].

  • Dissolution:

    • Dissolve 18.0 g of the amide from Phase 1 in a mixture of Isopropanol (IPA) (61 mL) and water (36 mL). Heat to 45°C.[4]

  • Addition of Resolving Agent:

    • Prepare a solution of L-(-)-Dibenzoyl Tartaric Acid (L-DBTA) (14.0 g) in IPA (61 mL).

    • Add the L-DBTA solution slowly to the amide mixture at 45°C.

  • Crystallization:

    • Stir at 45°C for 2 hours. The (S)-amide forms a less soluble diastereomeric salt with L-DBTA.

    • Cool slowly to 0–10°C over 4 hours and stir for an additional 10 hours.

  • Isolation:

    • Filter the white precipitate (The (S)-Amide-L-DBTA salt).

    • Liberation of Free Base: Suspend the salt in water/DCM mixture. Basify with 2N NaOH to pH 12. Separate the organic layer, dry over MgSO₄, and evaporate.

    • QC Check: Verify enantiomeric excess (ee) via Chiral HPLC. Target: >99% (S)-isomer.

Phase 3: N-Alkylation to Levobupivacaine

This step installs the butyl chain on the now-correct (S)-piperidine nitrogen.

  • Alkylation:

    • Dissolve 5.3 g of (S)-pipecoloxylidide (from Phase 2) in 30 mL DMF (or Ethanol).

    • Add Potassium Carbonate (K₂CO₃) (4.0 g) and 1-Bromobutane (4.5 g).

    • Heat to 60–80°C for 4–6 hours. Monitor via TLC/HPLC for disappearance of starting amide.

  • Purification:

    • Filter inorganic salts. Remove solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate (30 mL) and wash with water.

  • Salt Formation (Final Product):

    • Heat the ethyl acetate solution to 45°C.

    • Slowly add HCl (conc. or etheral) to adjust pH to 2.5–3.5.

    • Cool to 0°C to crystallize Levobupivacaine Hydrochloride .

    • Filter and dry at 50°C under vacuum.[4]

Process Logic & Pathway Visualization

The following diagram illustrates the critical inversion strategy required when starting with the (R)-ester.

Levobupivacaine_Synthesis cluster_legend Process Criticality Start (R)-Ethyl Piperidine-2-carboxylate (Starting Material) Hydrolysis Hydrolysis & Activation (HCl / SOCl2) Start->Hydrolysis Step 1 Amidation Amidation (2,6-Dimethylaniline) Hydrolysis->Amidation Intermediate_R (R)-Pipecoloxylidide (Wrong Stereochemistry) Amidation->Intermediate_R Resolution Chiral Resolution (L-Dibenzoyl Tartaric Acid) Intermediate_R->Resolution Step 2: Racemization & Salt Formation Warning Direct Alkylation of (R)-Intermediate yields Dextrobupivacaine (Toxic) Intermediate_R->Warning Intermediate_S (S)-Pipecoloxylidide (Correct Stereochemistry) Resolution->Intermediate_S Selective Crystallization Alkylation N-Alkylation (1-Bromobutane / K2CO3) Intermediate_S->Alkylation Step 3 Final Levobupivacaine HCl (Target Product) Alkylation->Final HCl Salt Formation

Caption: Workflow correcting the (R)-starting material via Chiral Resolution to yield Levobupivacaine.

Quality Control & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting
Intermediate Purity >98% (HPLC)If low, recrystallize amide from Ethyl Acetate before resolution.
Enantiomeric Excess (ee) >99.0% (S)If <99%, re-slurry the tartrate salt in isopropanol at 50°C.
Residual Solvent <5000 ppm (Ethanol/IPA)Extended vacuum drying at 50°C; increase N2 flow.
Yield (Resolution) >35% (Theoretical max 50% w/o recycle)Recycle mother liquor: Racemize filtrate with base, then re-resolve.

References

  • Kang, Y., et al. (2023).[4] "The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride." Molecules, 28(22), 7505. Available at: [Link]

  • Adger, B., et al. (1996). "Process for preparing levobupivacaine and analogues thereof." World Intellectual Property Organization, WO1996012700A1.
  • Bardsley, H., et al. (1998). "A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine in healthy volunteers." Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Cheméo Data. "Ethyl piperidine-2-carboxylate Properties." Available at: [Link]

Sources

reaction conditions for hydrolysis of (R)-ethyl pipecolate to (R)-pipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 042: Hydrolysis of (R)-Ethyl Pipecolate to (R)-Pipecolic Acid

Abstract & Strategic Overview

(R)-Pipecolic acid (D-Pipecolic acid) is a critical non-proteinogenic amino acid scaffold used in the synthesis of local anesthetics (e.g., Ropivacaine), immunosuppressants (e.g., Rapamycin analogs), and peptide mimetics.[1] The hydrolysis of its ester precursor, (R)-ethyl pipecolate, presents a specific challenge: maintaining optical purity .[1]

While simple ester hydrolysis is a textbook reaction, the


-proton in amino acid esters is susceptible to enolization under harsh basic conditions, leading to racemization.[1] Furthermore, the isolation of the highly polar, zwitterionic product from inorganic salts (NaCl, LiCl) requires specific ion-exchange protocols.[1]

This guide details two validated pathways:

  • Method A (Acid-Mediated): The robust standard for scale-up, yielding the hydrochloride salt.[1]

  • Method B (Lithium Hydroxide Saponification): A mild protocol for acid-sensitive substrates, requiring downstream desalting.[1]

  • Method C (Zwitterion Isolation): A mandatory Dowex ion-exchange protocol to obtain the free amino acid.[1]

Mechanistic Pathways & Racemization Risk[1]

The choice of reagent dictates the reaction intermediate and the risk profile for optical purity.[1]

ReactionPathways Substrate (R)-Ethyl Pipecolate (Ester) AcidCond Method A: 6M HCl Reflux, 4-6h Substrate->AcidCond Protonation BaseCond Method B: LiOH THF/H2O, 0°C Substrate->BaseCond Saponification TetraInt_A Tetrahedral Intermediate (H+) AcidCond->TetraInt_A Product_HCl (R)-Pipecolic Acid HCl Salt TetraInt_A->Product_HCl -EtOH Enolate Enolate Intermediate (Racemization Risk!) BaseCond->Enolate If T > 25°C or Strong Base Product_Li (R)-Pipecolate Lithium Salt BaseCond->Product_Li Enolate->Product_Li Racemic Mix

Figure 1: Reaction pathways comparing acid hydrolysis (robust) vs. basic saponification (risk of enolization/racemization).

Critical Process Parameters (CPPs)

ParameterMethod A (Acidic)Method B (Basic)Impact on Quality
Reagent 6M HCl (aq)LiOH (2.0 eq)HCl is safer for chirality; LiOH is milder for functional groups.[1]
Solvent Water or Dioxane/H2OTHF/Water (1:[1]1)THF is required in Method B to solubilize the ester at low temp.[1]
Temperature Reflux (100°C)0°C to RTHigh temp in base causes racemization.[1] High temp in acid is safe.[1]
Concentration 0.5 M - 1.0 M0.1 M - 0.2 MDilution in Method B helps control exotherm and local pH hot-spots.[1]
Workup Evaporation (yields salt)Ion Exchange (yields free acid)Acid method yields hygroscopic solid; Base method requires desalting.[1]

Experimental Protocols

Method A: Acid Hydrolysis (Standard Protocol)

Best for: Producing the stable HCl salt; large-scale reactions; substrates with no acid-labile groups.[1]

Reagents:

  • (R)-Ethyl pipecolate (1.0 eq)[1]

  • 6M Hydrochloric Acid (10-20 eq)[1]

Procedure:

  • Setup: Charge (R)-ethyl pipecolate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 6M HCl (approx. 10 mL per gram of ester).

  • Reaction: Heat the mixture to reflux (approx. 100–110°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (System: n-Butanol/AcOH/H2O 4:1:1, stain with Ninhydrin).[1] Reaction is typically complete in 4–6 hours.[1]

  • Workup: Cool the solution to room temperature.

  • Concentration: Concentrate the mixture in vacuo (rotary evaporator) at 50°C to remove water and excess HCl.

  • Chase: Co-evaporate with toluene (3x) or ethanol (3x) to remove trace water and HCl azeotropically.

  • Isolation: The residue is (R)-pipecolic acid hydrochloride.[1] It typically appears as a white to off-white hygroscopic solid.[1]

    • Optional Recrystallization: Ethanol/Diethyl Ether.[1]

Method B: Mild Saponification (LiOH)

Best for: Substrates containing acid-sensitive protecting groups (e.g., Boc, t-Bu esters elsewhere).[1]

Reagents:

  • (R)-Ethyl pipecolate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (2.0 eq)

  • Solvent: THF / Water (1:1 v/v)[1]

Procedure:

  • Setup: Dissolve (R)-ethyl pipecolate in THF (5 mL/mmol) and cool to 0°C in an ice bath.

  • Addition: Add a solution of LiOH·H2O in water (5 mL/mmol) dropwise over 10 minutes.

    • Why: Slow addition at 0°C minimizes the concentration of strong base relative to substrate, reducing the risk of

      
      -deprotonation.[1]
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C). Stir until TLC indicates consumption of starting material (approx. 2–4 hours).[1]

  • Quench: Carefully adjust pH to ~7 with 1M HCl.

  • Solvent Removal: Evaporate THF in vacuo. The remaining aqueous phase contains the product lithium salt and inorganic impurities.[1]

  • Next Step: Proceed immediately to Method C for desalting and isolation.[1]

Method C: Isolation of Free Amino Acid (Zwitterion)[1]

To obtain the free amino acid (zwitterion) from either the HCl salt (Method A) or the Li+ salt (Method B), Ion Exchange Chromatography is required.[1]

Stationary Phase: Dowex 50W-X8 (cation exchange resin), 200–400 mesh.[1][2]

DowexWorkup Prep 1. Resin Preparation Wash Dowex 50W-X8 with H2O until eluate is neutral Load 2. Loading Dissolve crude salt in min. H2O Load onto column Prep->Load Wash 3. Washing Elute with distilled H2O Removes anions (Cl-) and non-basic impurities Load->Wash Elute 4. Elution Elute with 1M NH4OH (Ammonia) Displaces Amino Acid Wash->Elute Check eluate with AgNO3 (No precipitate = Cl- free) Isolate 5. Isolation Collect Ninhydrin (+) fractions Lyophilize Elute->Isolate

Figure 2: Workflow for desalting and isolating zwitterionic pipecolic acid using cation exchange resin.

Detailed Protocol:

  • Column Prep: Pack a glass column with Dowex 50W-X8 (H+ form). Wash with distilled water until the pH of the eluate is neutral.[1][3]

  • Loading: Dissolve the crude residue (from Method A or B) in a minimum amount of water. Load carefully onto the resin bed.[1]

  • Washing: Elute with distilled water (approx. 3–5 column volumes).

    • Validation: If processing the HCl salt, test the eluate with AgNO3 solution.[1] Washing is complete when no AgCl precipitate forms (removal of Cl-).[1]

  • Elution: Switch solvent to 1M NH4OH (aqueous ammonia).[1] This deprotonates the carboxylic acid and displaces the amino acid from the resin.[1]

  • Collection: Collect fractions. Spot on TLC plates and check with Ninhydrin stain (purple spot).[1]

  • Finishing: Combine active fractions and lyophilize (freeze-dry).

    • Note: Rotary evaporation is possible but often yields a sticky glass.[1] Lyophilization yields a fluffy white powder.[1]

Quality Control & Analytical Validation

1. Optical Rotation (Chirality Check): This is the most critical test to ensure no racemization occurred.[1]

  • Standard:

    
     (
    
    
    
    ) for (R)-Pipecolic acid.[1]
  • Note: The (S)-enantiomer (L-Pipecolic acid) rotates at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1] A value near 0° indicates racemization.[1]
    

2. NMR Spectroscopy:

  • 1H NMR (D2O): Confirm absence of ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm). Look for the

    
    -proton multiplet at ~3.4 ppm.[1]
    

3. HPLC (Enantiomeric Excess):

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).[1]

  • Mobile Phase: Aqueous HClO4 (pH 1.5–2.0).[1]

  • Detection: 210 nm (low UV absorption requires clean baseline).[1]

References

  • Thermo Fisher Scientific. L-Pipecolinic acid, 99% Product Specification. (Confirming optical rotation standards). Link

  • Cymit Quimica. (+)-Pipecolic acid CAS 1723-00-8 Technical Data. Link

  • Organic Syntheses. Desilylation and Isolation using Dowex 50W-X8 Resin. (General protocol for Dowex isolation of polar compounds). Link

  • University of Calgary. Mechanism of Base Hydrolysis of Esters (Saponification). Link

  • ResearchGate (Community Protocol). Removal of salts using Dowex 50W-X8 for amino acid derivatives. Link

Sources

Application Notes & Protocols: Strategic Incorporation of (R)-Ethyl Piperidine-2-carboxylate in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl piperidine-2-carboxylate is a valuable chiral building block for the synthesis of peptidomimetics and complex peptide-based therapeutics. Its rigid piperidine scaffold can impart favorable conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties.[1][2] However, the incorporation of this secondary cyclic amino acid ester into a growing peptide chain presents unique challenges, primarily due to steric hindrance and the reduced nucleophilicity of the secondary amine. This guide provides a comprehensive overview of the mechanistic considerations, strategic choices, and detailed protocols for the successful use of (R)-ethyl piperidine-2-carboxylate in peptide coupling reactions. We will explore both solution-phase and solid-phase approaches, offering expert insights into overcoming common hurdles and ensuring high-yield, epimerization-free synthesis.

Introduction: The Significance of the Piperidine Scaffold in Peptide Design

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1] When incorporated into peptides, it acts as a proline analogue with a six-membered ring, offering a distinct conformational landscape. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for biological activity. Furthermore, the piperidine ring can enhance the proteolytic resistance of the resulting peptide, a critical attribute for the development of peptide-based drugs.[1][2] (R)-Ethyl piperidine-2-carboxylate, with its defined stereochemistry, provides a synthetically accessible entry point to these desirable molecular features.

Mechanistic Considerations for Coupling (R)-Ethyl Piperidine-2-carboxylate

The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[3] This process requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

The Challenge of Steric Hindrance

(R)-Ethyl piperidine-2-carboxylate is a sterically demanding building block. The piperidine ring restricts the approach to the secondary amine, making it a less potent nucleophile compared to a primary amine of an acyclic amino acid. This steric hindrance can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of side products.[4] Therefore, the choice of coupling reagent and reaction conditions is paramount to drive the reaction to completion.

The Risk of Epimerization

A significant concern in any peptide coupling reaction is the potential for epimerization at the chiral center of the activated amino acid.[2][5] This occurs through the formation of an oxazolone intermediate, which can readily racemize.[5] The risk of epimerization is heightened with highly activating coupling reagents and extended reaction times, which may be necessary to overcome the steric hindrance of (R)-ethyl piperidine-2-carboxylate. The use of racemization-suppressing additives is therefore highly recommended.

Strategic Choices for Successful Coupling

Selection of Coupling Reagents

For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC alone are often insufficient. More potent activating agents are generally required.

Coupling Reagent ClassExamplesSuitability for (R)-Ethyl piperidine-2-carboxylateRationale
Uronium/Aminium Salts HATU, HBTU, HCTUHighly Recommended These reagents form highly reactive OAt or OBt active esters, which are effective for coupling sterically hindered amino acids.[6][7] HATU is often preferred due to its faster reaction kinetics and lower propensity for racemization.[6][7]
Phosphonium Salts PyBOP, PyAOPRecommended Similar to uronium salts, these form reactive esters.[7] PyAOP is particularly effective for coupling N-methylated (and by extension, other sterically hindered secondary) amino acids.[6]
Carbodiimides DIC, EDCUse with Additives Can be effective but almost always require the addition of a racemization suppressor like HOBt or, more effectively, HOAt.[6] DIC is preferred for solid-phase synthesis as the urea byproduct is soluble.
Other Reagents T3P®Promising for Solution-Phase Propylphosphonic anhydride (T3P®) is a powerful water-soluble coupling reagent that has shown high efficiency and low epimerization in solution-phase synthesis.[8]
The Role of Additives

Additives are crucial for both enhancing the reaction rate and suppressing racemization.

  • 1-Hydroxybenzotriazole (HOBt): A classic additive that forms OBt active esters, which are more reactive than the anhydride formed with carbodiimides alone and help to minimize racemization.[6]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt. The nitrogen atom in the pyridine ring of HOAt can catalyze the aminolysis step, leading to faster and cleaner reactions with reduced epimerization.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that forms highly reactive oxime esters.

Choice of Base

A non-nucleophilic base is required to deprotonate the incoming amino acid's ammonium salt and to neutralize the acid formed during the reaction.

  • N,N-Diisopropylethylamine (DIPEA): The most commonly used base in peptide coupling due to its steric bulk, which prevents it from acting as a nucleophile.

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, sometimes used to reduce the risk of base-catalyzed side reactions.

  • 2,4,6-Collidine: A sterically hindered and weaker base that can be beneficial in cases where epimerization is a significant concern.

Experimental Protocols

Solution-Phase Peptide Coupling

Solution-phase synthesis is often preferred for the synthesis of shorter peptides or for large-scale production where the challenges of solid-phase synthesis with a particular building block can be more easily troubleshot.[3][9]

Workflow for Solution-Phase Coupling

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Work-up and Purification N_Protected_AA N-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., HATU) N_Protected_AA->Coupling_Reagent 1. Add REPC (R)-Ethyl Piperidine-2-carboxylate (as HCl or TFA salt) Base_Coupling Base (e.g., DIPEA) REPC->Base_Coupling 3. Neutralize Base_Activation Base (e.g., DIPEA) in Solvent (e.g., DMF) Coupling_Reagent->Base_Activation 2. Add Active_Ester Formation of Active Ester Base_Activation->Active_Ester Coupling_Reaction Coupling Reaction (0°C to RT, 2-24h) Active_Ester->Coupling_Reaction 4. Add Activated Amino Acid Base_Coupling->Coupling_Reaction Workup Aqueous Work-up Coupling_Reaction->Workup Purification Chromatography Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: Solution-phase peptide coupling workflow.

Protocol: Solution-Phase Coupling of N-Boc-L-Alanine with (R)-Ethyl Piperidine-2-carboxylate using HATU

  • Preparation:

    • Dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5-10 mL per mmol of amino acid).

    • In a separate flask, dissolve (R)-ethyl piperidine-2-carboxylate hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to neutralize the salt.

  • Activation:

    • Cool the solution of N-Boc-L-Alanine and HATU to 0°C in an ice bath.

    • Slowly add DIPEA (2.0 eq) to the cooled solution.

    • Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the active ester.

  • Coupling:

    • Add the neutralized (R)-ethyl piperidine-2-carboxylate solution to the activated amino acid solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS. Due to steric hindrance, longer reaction times may be necessary.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides.[3] The incorporation of (R)-ethyl piperidine-2-carboxylate requires careful consideration of the coupling conditions at each step.

Workflow for Solid-Phase Peptide Synthesis

G Resin Resin-bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Coupling: N-Fmoc-(R)-piperidine-2-carboxylic acid + Coupling Reagent (e.g., HCTU) + Base (e.g., DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing_2->Capping Repeat Repeat Cycle Washing_2->Repeat If no capping Capping->Repeat

Caption: SPPS cycle for incorporating (R)-ethyl piperidine-2-carboxylate.

Protocol: Manual SPPS Incorporation of N-Fmoc-(R)-piperidine-2-carboxylic acid

Note: For this protocol, the ethyl ester of (R)-ethyl piperidine-2-carboxylate must first be hydrolyzed and the secondary amine protected with an Fmoc group.

  • Resin Preparation:

    • Start with a pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve N-Fmoc-(R)-piperidine-2-carboxylic acid (3-4 eq), HCTU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-6 hours at room temperature. A longer coupling time is recommended due to steric hindrance. A Kaiser test can be performed to check for the presence of free amines, indicating an incomplete reaction.

  • Post-Coupling:

    • Wash the resin thoroughly with DMF (5-7 times).

    • If the coupling is incomplete, a second coupling can be performed.

    • Alternatively, any unreacted amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation:

    • Proceed with the deprotection of the Fmoc group from the newly added piperidine residue and continue with the coupling of the next amino acid in the sequence.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If coupling is consistently incomplete, consider switching to a more potent coupling reagent (e.g., from HCTU to HATU or PyAOP), increasing the equivalents of the amino acid and coupling reagents, or extending the coupling time. Double coupling is a common strategy for difficult residues.

  • Epimerization: If epimerization is detected (e.g., by chiral HPLC analysis of the final peptide), ensure the use of HOAt or OxymaPure® as an additive. Minimize the pre-activation time and consider using a weaker base like NMM or 2,4,6-collidine.

  • Solubility: N-protected (R)-piperidine-2-carboxylic acid may have different solubility characteristics than standard amino acids. Ensure complete dissolution in the reaction solvent before adding to the resin.

  • Monitoring the Reaction: For solution-phase synthesis, TLC and LC-MS are invaluable for tracking the reaction's progress. For SPPS, the Kaiser test is a useful qualitative indicator of free primary amines, but it will not work for the secondary amine of the piperidine once coupled. Subsequent couplings of primary amines can be monitored with the Kaiser test.

Conclusion

The successful incorporation of (R)-ethyl piperidine-2-carboxylate into peptide chains is an achievable goal that opens up new avenues for the design of potent and stable peptidomimetics. By understanding the inherent challenges of steric hindrance and potential epimerization, and by making informed choices regarding coupling reagents, additives, and reaction conditions, researchers can effectively utilize this valuable building block. The protocols provided herein offer a robust starting point for both solution-phase and solid-phase approaches, empowering scientists in their pursuit of novel peptide-based therapeutics.

References

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development - ACS Publications. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). NIH. [Link]

  • 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaInfo. [Link]

  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. [Link]

  • Ethyl piperidine-2-carboxylate. PubChem. [Link]

  • ethyl piperidine-2-carboxylate. Stenutz. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. RSC Publishing. [Link]

  • Synthesizing tertiary-butylesters of BOC-amino acids. Reddit. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine.
  • Overview of Custom Peptide Synthesis. CSBio. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]

Sources

Application Notes and Protocols: Stereoselective Reduction of (R)-ethyl piperidine-2-carboxylate to (R)-piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidinemethanols in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and highly valued structural motif in modern drug discovery, forming the core of numerous approved therapeutic agents. Its prevalence stems from favorable physicochemical properties and the versatility it offers for synthetic modification. Within this class, chiral 2-substituted piperidines, such as (R)-piperidin-2-ylmethanol, are of particular interest as they provide a three-dimensional architecture that can significantly enhance biological activity, selectivity, and pharmacokinetic properties. The introduction of a defined stereocenter can lead to improved interactions with biological targets and a reduction in off-target effects, a critical aspect in the development of safer and more effective pharmaceuticals.

(R)-piperidin-2-ylmethanol serves as a crucial chiral building block for a wide array of bioactive molecules, including potential analgesics, anti-inflammatory agents, and compounds targeting the central nervous system. Consequently, robust and stereospecific synthetic routes to this key intermediate are of high importance to researchers in medicinal chemistry and process development. This application note provides a comprehensive guide to the reduction of (R)-ethyl piperidine-2-carboxylate to (R)-piperidin-2-ylmethanol, with a focus on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficiently mediating this transformation.

Theoretical Framework: The Rationale Behind the Reduction Strategy

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents are available, lithium aluminum hydride (LiAlH₄) is often the reagent of choice for this particular conversion due to its high reactivity. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters.

The mechanism of ester reduction by LiAlH₄ involves a two-step nucleophilic addition of hydride ions (H⁻) to the carbonyl carbon of the ester.

Step 1: First Hydride Addition and Elimination The reaction commences with the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the (R)-ethyl piperidine-2-carboxylate. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.

Step 2: Second Hydride Addition The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by a second equivalent of hydride from LiAlH₄. This second nucleophilic addition leads to the formation of an alkoxide intermediate.

Step 3: Work-up Finally, a careful aqueous work-up is performed to quench the excess LiAlH₄ and protonate the alkoxide, yielding the desired (R)-piperidin-2-ylmethanol.

A critical consideration in this synthesis is the preservation of the stereochemical integrity at the C2 position of the piperidine ring. The reduction with LiAlH₄ is generally considered not to affect the adjacent stereocenter. However, verification of the enantiomeric excess of the final product is a crucial step for quality control.

Experimental Protocols

This section details the necessary protocols for the successful synthesis, purification, and characterization of (R)-piperidin-2-ylmethanol.

PART 1: Safety First - Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and heavy-duty, chemical-resistant gloves.

  • Inert Atmosphere: All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

  • Solvent: Use only anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).

  • Quenching: The quenching of excess LiAlH₄ is a highly exothermic process. It must be performed slowly and at a low temperature (0 °C).

  • Spill Management: In case of a spill, do not use water. Smother the spill with dry sand or a Class D fire extinguisher.

PART 2: Step-by-Step Synthesis of (R)-piperidin-2-ylmethanol

This protocol is based on established procedures for the reduction of amino esters.

Materials and Reagents:

  • (R)-ethyl piperidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% w/v aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for quenching, optional)

Equipment:

  • Oven-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon.

  • LAH Suspension: In the reaction flask, carefully suspend lithium aluminum hydride (1.5 equivalents relative to the ester) in anhydrous THF (approximately 20 mL per gram of LAH).

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Ester Addition: Dissolve (R)-ethyl piperidine-2-carboxylate (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of ester) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice-water bath. Cautiously and sequentially add the following dropwise, allowing the vigorous gas evolution to subside between each addition:

    • For every 'x' grams of LiAlH₄ used, add 'x' mL of distilled water.

    • Then, add 'x' mL of 15% aqueous NaOH solution.

    • Finally, add '3x' mL of distilled water.

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite® or a Büchner funnel.

  • Extraction and Drying: Wash the filtered solid thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-piperidin-2-ylmethanol.

PART 3: Purification and Characterization

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization Data:

The identity and purity of the synthesized (R)-piperidin-2-ylmethanol should be confirmed by spectroscopic methods.

Property Value Reference
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to off-white solid or liquid
Boiling Point 98-102 °C at 1.0 Torr
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), 2.35 (s, 2H), 1.75-1.73 (m, 1H), 1.56-1.47 (m, 2H), 1.40-1.25 (m, 2H), 1.14-1.03 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Expected signals around: 67 (CH₂OH), 60 (C2), 47 (C6), 28 (C3), 26 (C5), 25 (C4)Predicted based on similar structures
IR (neat) ν (cm⁻¹) Expected peaks around: 3300 (O-H, N-H stretch), 2930, 2850 (C-H stretch), 1050 (C-O stretch)Predicted based on functional groups
Optical Rotation Specific rotation values should be compared to literature values for enantiomeric purity assessment.
PART 4: Determination of Enantiomeric Excess

To confirm that the reduction proceeded without racemization, the enantiomeric excess (ee) of the final product should be determined. This can be achieved through several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. The amino alcohol can be derivatized with a chiral agent or analyzed directly on a chiral stationary phase.

  • NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between the enantiomers in the ¹H or ¹³C NMR spectra, allowing for the integration of the signals to determine the ee.

  • Formation of Diastereomeric Derivatives: Reacting the amino alcohol with a chiral acid or isocyanate to form diastereomers, which can then be distinguished by NMR or chromatography.

Visualizing the Workflow

The following diagrams illustrate the key aspects of the procedure described.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_product Product Stage start (R)-ethyl piperidine-2-carboxylate in Anhydrous THF reaction Dropwise Addition & Reaction (0 °C to RT) start->reaction lah LiAlH4 Suspension in Anhydrous THF (0 °C) lah->reaction intermediate Alkoxide Intermediate reaction->intermediate quench Fieser Workup (H₂O, NaOH, H₂O) intermediate->quench filter Filtration of Aluminum Salts quench->filter extract Extraction & Drying filter->extract concentrate Concentration extract->concentrate crude Crude (R)-piperidin-2-ylmethanol concentrate->crude purify Purification (Distillation/Chromatography) crude->purify final_product Pure (R)-piperidin-2-ylmethanol purify->final_product

Figure 1: Experimental workflow for the synthesis of (R)-piperidin-2-ylmethanol.

G reagents Reagents & Equipment (R)-ethyl piperidine-2-carboxylate LiAlH₄ Anhydrous THF Oven-dried Glassware Inert Atmosphere (N₂/Ar) reaction_setup Reaction Setup Suspend LiAlH₄ in THF at 0 °C Add ester solution dropwise Stir at RT for 2-4h reagents->reaction_setup Preparation workup Work-up Cool to 0 °C Fieser Quench (H₂O, NaOH, H₂O) Filter solids Dry and concentrate filtrate reaction_setup->workup Transformation purification Purification & Analysis Vacuum Distillation or Chromatography Spectroscopic Characterization (NMR, IR) Enantiomeric Excess Determination (e.g., Chiral HPLC) workup->purification Isolation product Final Product (R)-piperidin-2-ylmethanol purification->product Validation

Figure 2: Logical relationship of the key experimental steps.

Conclusion

The reduction of (R)-ethyl piperidine-2-carboxylate with lithium aluminum hydride is an effective method for the synthesis of the valuable chiral building block, (R)-piperidin-2-ylmethanol. The success of this procedure hinges on the careful handling of the pyrophoric reducing agent under strictly anhydrous and inert conditions. The Fieser work-up provides a reliable method for quenching the reaction and simplifying the isolation of the product. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely produce this important chiral amino alcohol for applications in drug discovery and development. Subsequent analysis of the product's purity and enantiomeric excess is essential to validate the outcome of the synthesis.

References

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved February 15, 2026, from [Link]

  • LithiumAluminumHydride-16853-85-3.docx - University of Georgia Office of Research - UGA. (n.d.). Retrieved February 15, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014, September 30). ResearchGate. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved February 15, 2026, from [Link]

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • 7 - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism - AdiChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. (n.d.). Retrieved February 15, 2026, from [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. (2015). ACS Publications. [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents. (n.d.).
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC. (2025). Retrieved February 15, 2026, from [Link]

  • Synthesis of piperidine derivatives as potential analgetic agents | Semantic Scholar. (1990). Retrieved February 15, 2026, from [Link]

  • 2-Piperidinemethanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 15, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Journals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . (2023, January 22). Chemistry LibreTexts. [Link]
    
  • Esters to Alcohols - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]

  • A catalytic method for the reduction of esters to alcohols | Journal of the American Chemical Society. (1991). ACS Publications. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary. (n.d.). Retrieved February 15, 2026, from [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. (n.d.). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

  • ethyl piperidine-2-carboxylate - Stenutz. (n.d.). Retrieved February 15, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved February 15, 2026, from [Link]

asymmetric synthesis of ropivacaine from (R)-ethyl pipecolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: Ropivacaine (Naropin®) IUPAC: (S)-(-)-1-propyl-2',6'-pipecoloxylidide Stereochemical Challenge: The target molecule requires the (S)-configuration . The specified starting material, (R)-ethyl pipecolate , possesses the opposite chirality (distomer).

Critical Directive: Direct conversion of (R)-ethyl pipecolate to (S)-ropivacaine cannot proceed via simple functional group interconversion without addressing the stereocenter. Attempting direct coupling would yield (R)-ropivacaine (related to Levobupivacaine's distomer), which is pharmacologically distinct and potentially cardiotoxic.

The Solution: This protocol details a "Chiral Switch" strategy . It integrates a high-yield racemization loop to convert the (R)-starting material into a racemic pool, followed by classical optical resolution to isolate the required (S)-precursor. This is followed by a magnesium-mediated direct amidation and N-alkylation.

Retro-Synthetic Analysis & Pathway

The synthesis is broken into three critical modules:

  • Stereo-Correction: (R)-Ethyl Pipecolate

    
     (RS)-Racemate 
    
    
    
    (S)-Pipecolic Acid/Ester.
  • Amidation: (S)-Ethyl Pipecolate + 2,6-Xylidine

    
     (S)-Pipecoloxylidide.
    
  • N-Alkylation: (S)-Pipecoloxylidide + 1-Bromopropane

    
     Ropivacaine.
    

RopivacaineSynthesis cluster_0 Stereo-Correction Module Start (R)-Ethyl Pipecolate (Wrong Isomer) Racemate (RS)-Ethyl Pipecolate (Racemic Pool) Start->Racemate 1. Racemization (NaOEt/EtOH, Reflux) Resolution Resolution Step (L-Tartaric Acid) Racemate->Resolution 2. Chiral Selector Resolution->Racemate Recycle (R)-Mother Liquor SM_Correct (S)-Pipecolic Acid/Ester (Correct Precursor) Resolution->SM_Correct Crystallization of (S) Intermediate (S)-Pipecoloxylidide SM_Correct->Intermediate 3. Amidation (2,6-Xylidine, iPrMgCl) Product Ropivacaine (S)-Enantiomer Intermediate->Product 4. N-Alkylation (1-Bromopropane, K2CO3)

Figure 1: Strategic pathway converting the (R)-isomer starting material into the bioactive (S)-drug substance via a racemization-resolution loop.

Detailed Experimental Protocols

Module 1: The Chiral Switch (Racemization & Resolution)

Objective: Convert (R)-ethyl pipecolate to (S)-pipecolic acid L-tartrate.

A. Racemization of (R)-Ethyl Pipecolate The


-proton of the amino ester is acidic enough to allow deprotonation/reprotonation under basic conditions, scrambling the stereocenter.
  • Charge: Load 100 g of (R)-ethyl pipecolate into a reactor.

  • Solvent: Add 500 mL of absolute ethanol containing 0.5 eq of Sodium Ethoxide (NaOEt).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Check: Monitor via chiral HPLC (see Section 4) until the ee drops to < 2% (essentially racemic).

  • Workup: Neutralize with acetic acid, concentrate in vacuo, and redissolve in water/DCM for extraction. Isolate the (RS)-ethyl pipecolate oil.

B. Optical Resolution (The Tartaric Acid Method)

  • Hydrolysis (Optional but recommended): Hydrolyze the (RS)-ester to (RS)-pipecolic acid using NaOH/H2O, then neutralize to pH 6. This facilitates cleaner crystallization with tartaric acid.

  • Formation: Dissolve (RS)-pipecolic acid (1.0 eq) in 95% Ethanol at

    
    .
    
  • Addition: Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot ethanol.

  • Crystallization: Cool slowly to

    
     over 12 hours. The (S)-Pipecolic acid-L-Tartrate  salt is less soluble and precipitates.
    
  • Filtration: Filter the white solid.

    • Solid Phase:[1] Contains (S)-isomer (Target).

    • Mother Liquor: Contains enriched (R)-isomer (Recycle this back to Step A).

  • Liberation: Dissolve the salt in water, treat with CaO or ion-exchange resin to remove tartrate, and isolate pure (S)-Pipecolic acid (or re-esterify to ethyl ester if using Protocol 2A).

    • Target Optical Rotation:

      
       (
      
      
      
      ).
Module 2: The Coupling (Amidation)

Objective: Synthesis of (S)-Pipecoloxylidide. Note: We utilize a Grignard-mediated amidation (Bodroux reaction type) which avoids the harsh conditions of acid chloride formation that could cause racemization.

Reagents:

  • (S)-Ethyl Pipecolate (from Module 1)[2]

  • 2,6-Xylidine (2,6-dimethylaniline)

  • Isopropylmagnesium Chloride (

    
    , 2.0M in THF)
    

Protocol:

  • Preparation: In a dry 3-neck flask under Nitrogen, dissolve 2,6-xylidine (1.2 eq) in anhydrous THF (5 vol).

  • Activation: Cool to

    
    . Dropwise add 
    
    
    
    (2.5 eq). Stir for 30 mins to form the magnesium anilide species.
  • Coupling: Add (S)-ethyl pipecolate (1.0 eq) dissolved in THF dropwise.

  • Reaction: Allow to warm to room temperature, then reflux (

    
    ) for 3 hours.
    
  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    solution.
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Recrystallize from Isopropanol/Heptane.

    • Yield: Typically 75–85%.

    • Identity: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[3]

Module 3: N-Propylation (Final Synthesis)

Objective: Installation of the propyl tail to form Ropivacaine.

Reagents:

  • (S)-Pipecoloxylidide (Intermediate)

  • 1-Bromopropane[4]

  • Potassium Carbonate (

    
    )[4]
    
  • Potassium Iodide (KI - Catalyst)

  • Acetonitrile (ACN) or 4-Methyl-2-pentanone (MIBK)

Protocol:

  • Charge: Dissolve (S)-Pipecoloxylidide (10 g, 43 mmol) in ACN (100 mL).

  • Base: Add milled

    
     (12 g, 86 mmol) and catalytic KI (0.5 g).
    
  • Alkylation: Add 1-Bromopropane (6 mL, 65 mmol).

  • Reflux: Heat to reflux (

    
    ) for 12–16 hours. Monitor disappearance of secondary amine via TLC/HPLC.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Salt Formation (Drug Substance): Dissolve the residue in Acetone. Add concentrated HCl (1.0 eq) dropwise to precipitate Ropivacaine HCl monohydrate .

  • Final Polish: Recrystallize from Acetone/Water to ensure enantiomeric purity

    
    .
    

Quality Control & Data Summary

Table 1: Process Parameters & Specifications

ParameterSpecificationMethod
Starting Material (R)-Ethyl Pipecolate (Must be racemized)GC/NMR
Intermediate 1 (S)-Pipecolic Acid (ee > 98%)Chiral HPLC
Coupling Yield > 75%Gravimetric
Final Purity > 99.5%HPLC (Area %)
Chiral Purity > 99.5% ee (S-isomer)Chiral HPLC
Melting Point 269–270 °C (HCl salt)USP <741>

Chiral HPLC Method (Self-Validating):

  • Column: Chiralcel OD-H or AD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention: (R)-isomer elutes before (S)-isomer (confirm with standards).

References

  • Review of Local Anesthetics: Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[4][5][6][7][8][9][10] In Goodman & Gilman's The Pharmacological Basis of Therapeutics.

    • Context: Establishes the cardiotoxicity difference between (R) and (S)
  • Resolution of Pipecolic Acid: Shiraiwa, T., et al. (1989). "Optical Resolution of (RS)-Pipecolic Acid by (L)-Tartaric Acid." Bulletin of the Chemical Society of Japan.

    • Context: The core protocol for Module 1 (Resolution).
  • Amidation Methodology: Williams, J. M., et al. (2015). "Amidation of Esters with Amino Alcohols and Amines via Grignard Reagents." Organic Process Research & Development.

    • Context: Validates the coupling method used in Module 2.
  • Ropivacaine Synthesis Patent: Sandberg, R. (1987). "Process for the preparation of pipecoloxylidide derivatives." U.S. Patent 4,695,576.[3][9]

    • Context: The foundational industrial p
  • Chiral Analysis: Zhang, Z., et al. (2008). "Enantiomeric separation of ropivacaine by HPLC." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Source of the QC HPLC conditions.

Sources

microwave-assisted synthesis using (R)-ethyl piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Functionalization of (R)-Ethyl Piperidine-2-Carboxylate

Executive Summary & Strategic Rationale

(R)-Ethyl piperidine-2-carboxylate (also known as D-pipecolic acid ethyl ester) is a high-value chiral building block utilized in the synthesis of local anesthetics (e.g., ropivacaine analogues), peptidomimetics, and conformationally restricted pharmaceutical scaffolds.

The Challenge: The secondary amine in the piperidine ring is nucleophilic, but the adjacent ethyl ester group at the C2 position introduces significant steric hindrance and electronic withdrawal. Conventional thermal heating often requires prolonged reaction times (12–48 hours) to overcome this barrier, which drastically increases the risk of racemization via enolization of the


-proton.

The Microwave Solution: Microwave (MW) irradiation offers a distinct advantage through dipolar polarization . By directly coupling with the polar reaction matrix, MW irradiation achieves rapid internal heating, accelerating the desired N-functionalization (


) significantly faster than the rate of racemization (

). This guide details optimized protocols to maximize yield while preserving the critical (R)-configuration.

Critical Parameter Assessment: The Racemization Risk

Before executing protocols, researchers must understand the mechanism of failure. The


-proton of (R)-ethyl piperidine-2-carboxylate is acidic (

).
  • Thermal Risk: Prolonged exposure to base and heat allows the formation of an enolate intermediate, destroying chirality.

  • MW Control Strategy:

    • Time-Domain Control: "Flash" heating (1–10 mins) completes the reaction before significant enolization occurs.

    • Base Selection: Use non-nucleophilic, bulky bases (e.g., DIPEA) or inorganic bases with lower solubility in organic media (

      
      ) to limit the effective basicity in the bulk solution.
      
Visualization: Racemization vs. Product Pathway

The following diagram illustrates the kinetic competition between the desired product formation and the loss of optical purity.

RacemizationPathway Start (R)-Ethyl Piperidine-2-Carboxylate Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Slow Heating + Strong Base (k_rac) Product (R)-N-Functionalized Product (Optically Pure) Start->Product MW Flash Heating (k_sub >> k_rac) Racemate Racemic Mixture (R/S Product) Enolate->Racemate Reprotonation

Figure 1: Kinetic competition between N-functionalization and racemization. MW irradiation favors the green pathway (


) by reducing reaction time.

Experimental Protocols

Protocol A: Rapid N-Alkylation (Library Synthesis)

Application: Synthesis of N-alkylated derivatives (e.g., anesthetic precursors). Reaction Type:


 Nucleophilic Substitution.

Materials:

  • Substrate: (R)-Ethyl piperidine-2-carboxylate (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Propyl iodide) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup; DMF for unreactive electrophiles.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 1.0 mmol of (R)-ethyl piperidine-2-carboxylate in 3 mL of dry MeCN.

  • Addition: Add 2.0 mmol of anhydrous

    
     (finely ground) followed by 1.1 mmol of the alkyl halide. Add a magnetic stir bar.
    
  • Sealing: Crimp the vial with a PTFE-lined silicone cap.

  • Irradiation (Standard):

    • Mode: Dynamic (Fixed Temperature)

    • Temp: 100 °C

    • Hold Time: 5–10 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (Safety cutoff)

  • Workup: Cool to RT (using compressed air active cooling). Filter off inorganic salts. Concentrate filtrate under reduced pressure.

  • Validation: Check optical rotation

    
     compared to literature standards to confirm enantiomeric excess (ee).
    

Optimization Table: Solvent & Temp Effects

SolventTemp (°C)Time (min)Yield (%)Chiral RetentionNotes
MeCN 100 5 92% >99% Recommended. Best balance.
DMF140595%88%High temp caused partial racemization.
Toluene1103065%>99%Poor solubility of salts slowed reaction.
Protocol B: Difficult Amide Couplings (Peptide Mimetics)

Application: Coupling the sterically hindered secondary amine to carboxylic acids. Reaction Type: Acylation / Amide Bond Formation.

Materials:

  • Amine: (R)-Ethyl piperidine-2-carboxylate (1.0 equiv)

  • Acid: Carboxylic acid partner (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP.

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in DMF (2 mL). Add DIPEA (1.0 equiv) and stir at RT for 2 minutes to form the activated ester.

  • Coupling: Add (R)-ethyl piperidine-2-carboxylate (1.0 equiv) and the remaining DIPEA (2.0 equiv).

  • Irradiation:

    • Temp: 60 °C (Lower temp protects activated ester stability)

    • Hold Time: 15 minutes

    • Power: High absorption setting (DMF is a strong absorber).

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .

Workflow Visualization

The following flowchart outlines the decision-making process for selecting the correct protocol and troubleshooting outcomes.

Workflow Start Start: (R)-Ethyl Piperidine-2-Carboxylate Decision Desired Reaction? Start->Decision Alkylation Protocol A: Alkylation (Solvent: MeCN, Base: K2CO3) Decision->Alkylation N-Alkyl Amidation Protocol B: Amidation (Reagent: HATU, Base: DIPEA) Decision->Amidation N-Acyl MW_Step MW Irradiation (Dynamic Temp Control) Alkylation->MW_Step Amidation->MW_Step QC QC: LCMS + Chiral HPLC MW_Step->QC Success Proceed to Next Step QC->Success Pass Failure_Rac Issue: Low ee% (Racemization) QC->Failure_Rac Fail (Chirality) Failure_Yield Issue: Low Yield QC->Failure_Yield Fail (Conversion) Fix_Rac Action: Reduce Temp, Change Base to Non-Nucleophilic Failure_Rac->Fix_Rac Fix_Yield Action: Increase Temp, Switch Solvent to NMP Failure_Yield->Fix_Yield

Figure 2: Operational workflow for microwave-assisted synthesis and troubleshooting logic.

References & Authoritative Grounding

  • Microwave Theory & General Application: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Synthesis of Pipecolic Acid Derivatives (Ropivacaine/Mepivacaine): Mao, H., et al. (2012). Efficient Synthesis of Ropivacaine Hydrochloride.[1][2] Synthetic Communications, 42(4), 553-561. (Demonstrates N-alkylation of pipecolyl amides). [Link]

  • Racemization of Alpha-Amino Esters: Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press. (Foundational text on racemization mechanisms via oxazolone/enolate formation). [Link]

  • Microwave Peptide Coupling Protocols: CEM Corporation Application Note. (2020). Microwave Enhanced Peptide Synthesis. [Link]

Sources

Troubleshooting & Optimization

optimizing yield of (R)-ethyl pipecolate N-acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency N-Acylation of (R)-Ethyl Pipecolate

Current Status: Operational Agent: Senior Application Scientist Subject: Optimizing Yield & Enantiomeric Excess (ee) for Chiral Pipecolate Esters

Executive Summary & Core Strategy

(R)-Ethyl pipecolate presents a dual challenge in organic synthesis: it is a sterically hindered secondary amine (making acylation sluggish) and it possesses a chiral center at the


-position  that is prone to racemization under basic conditions.

To maximize yield while preserving the R-configuration, you must abandon standard "bucket chemistry" (like aqueous Schotten-Baumann conditions) in favor of controlled, anhydrous protocols.[1]

The Golden Rule: Speed favors chirality. A slow reaction allows time for base-mediated enolization.[1] You must drive the acylation rapidly using activated electrophiles and nucleophilic catalysis.

Diagnostic Module: Why is my reaction failing?

Use this troubleshooting tree to diagnose your specific failure mode.

Issue A: Low Yield (Starting Material Remains)
  • Symptom: TLC/LCMS shows significant unreacted (R)-ethyl pipecolate after 4+ hours.

  • Root Cause: Steric hindrance.[1] The pipecolidine ring exists in a chair conformation; the nitrogen lone pair is less accessible than in acyclic amines or proline.

  • Fix:

    • Switch Base: If using Triethylamine (TEA), switch to DIPEA (Hünig’s Base) .[1] DIPEA is less nucleophilic but stronger, preventing it from competing for the acylating agent while effectively neutralizing protons.[1]

    • Add Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine much faster than the acid chloride alone.

    • Solvent: Switch from THF to DCM (Dichloromethane) or DMF . DCM solubilizes the acylpyridinium salt well; DMF increases reaction rate for extremely sluggish substrates.

Issue B: Loss of Chirality (Low ee)
  • Symptom: Product forms with good yield, but chiral HPLC shows a racemate or significant S-enantiomer.[1]

  • Root Cause: Base-Catalyzed Enolization .[1] The ethyl ester group increases the acidity of the

    
    -proton. Excess base or high temperatures allow the base to deprotonate this carbon, forming a planar enolate that reprotonates racewmically.[1]
    
  • Fix:

    • Temperature Control: Never add base at room temperature. Cool to -10°C or 0°C during addition.

    • Base Stoichiometry: Do not use a large excess of base. Use 1.1 - 1.2 equivalents relative to the acid chloride.

    • Avoid "Hard" Bases: Avoid inorganic bases (NaOH, K2CO3) in this step.[1] Stick to hindered organic amine bases (DIPEA).

Visualizing the Failure Mode

The following diagram illustrates the competing pathways: the desired kinetic acylation versus the thermodynamic racemization trap.

RacemizationMechanism Start (R)-Ethyl Pipecolate (Chiral) Product (R)-N-Acyl Product (High Yield, >99% ee) Start->Product Fast Acylation (Kinetic Control) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Slow Deprotonation (Thermodynamic Risk) Base Base (B:) Base->Enolate Attacks alpha-proton AcylAgent Acyl Chloride + DMAP AcylAgent->Product  Accelerates Racemate Racemic Mixture (Yield Loss) Enolate->Racemate Reprotonation

Caption: Kinetic competition between rapid N-acylation (Green) and base-mediated enolization/racemization (Red).

The "Golden Protocol" for (R)-Ethyl Pipecolate

This protocol is optimized for Acyl Chlorides . If using Carboxylic Acids, see the Modifications section.

Reagents:

  • Substrate: (R)-Ethyl pipecolate hydrochloride (1.0 equiv)

  • Reagent: Acid Chloride (1.1 equiv)

  • Base: DIPEA (2.2 equiv if using HCl salt; 1.2 equiv if using free base)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add (R)-Ethyl pipecolate and DMAP.

  • Solvation: Add anhydrous DCM. Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial for suppressing racemization.[1]

  • Base Addition: Add DIPEA dropwise over 5 minutes. The mixture may smoke slightly or warm up; ensure slow addition.

  • Acylation: Add the Acid Chloride dropwise (neat or dissolved in minimal DCM) over 10-15 minutes.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Target time: 1-3 hours.[1] If it takes >12 hours, your reagents are wet or the acyl chloride is hydrolyzed.[1]

  • Quench: Quench with saturated NH4Cl solution (acidic quench removes unreacted amine and DMAP).

Data Summary: Reagent Comparison

Reagent SystemReactivityRacemization RiskRecommended For
Acyl Chloride / DIPEA / DMAP High Low (if cold)Standard Synthesis
Acid Anhydride / PyridineMediumLowStable, simple substrates
HATU / DIPEA (Coupling)HighLowComplex/Precious Acids
Schotten-Baumann (aq.[1] NaOH)HighVery High Avoid (Hydrolysis risk)

Purification & Workup (The "Acid Wash" Trick)

Pipecolates are amines.[1] Unreacted starting material can be difficult to separate from the product by chromatography alone due to tailing. Use chemical separation in the workup.

  • Phase Separation: Dilute reaction mixture with DCM.

  • Acid Wash (Critical): Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Mechanism:[1][2][3] This protonates the DMAP and any unreacted (R)-ethyl pipecolate, forcing them into the aqueous layer. The N-acylated product (an amide) is not basic and remains in the organic layer.

  • Base Wash: Wash 1x with Sat. NaHCO3 (removes unreacted acid/HCl).

  • Drying: Dry over Na2SO4 and concentrate.

FAQ: Advanced Troubleshooting

Q: Can I use EDC/HOBt instead of Acid Chloride? A: Yes, but pipecolate is hindered.[1] EDC/HOBt is often too slow, leading to lower yields.[1] If you must use a coupling agent (e.g., if the acid is sensitive), use HATU or COMU .[1] These are far superior for hindered secondary amines.

Q: My product is an oil that won't crystallize. How do I determine ee? A: Do not rely on optical rotation (polarimetry) alone; it is unreliable for derivatives. You must use Chiral HPLC or Chiral GC .[1]

  • Column Suggestion: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane/IPA mixtures.[1]

Q: I see a side product with M+ mass of [Dimer]. What is it? A: This is likely the Diketopiperazine (DKP) .

  • Mechanism:[1][2][3] If the ethyl ester hydrolyzes to the acid before acylation is complete, or if you are using a peptide coupling strategy, the free amine can attack the ester of a neighboring molecule.

  • Prevention:[1] Ensure strictly anhydrous conditions to prevent ester hydrolysis.

References

  • Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition. Link

  • Benoiton, N. L. (1983).[1] Quantitation of racemization during peptide synthesis. The Peptides: Analysis, Synthesis, Biology. (Foundational text on oxazolone/enolization mechanisms).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][4] Link

  • Li, J., et al. (2007).[1] Synthesis of chiral pipecolic acid derivatives. Journal of Organic Chemistry. (Specific context on pipecolate handling).

Sources

resolving solubility issues of (R)-ethyl pipecolate in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulties dissolving (R)-ethyl pipecolate (also known as ethyl (2R)-piperidine-2-carboxylate) in non-polar solvents such as hexane, heptane, or toluene.

The Root Cause: The most common cause of insolubility in non-polar media is a mismatch between the chemical form of the reagent and the solvent system. (R)-ethyl pipecolate is commercially available in two distinct forms:

  • Hydrochloride Salt (HCl): A polar, ionic solid (CAS: 77034-33-4).[1] Insoluble in non-polar solvents.[1]

  • Free Base: A moderately polar liquid or low-melting solid (CAS: 15862-72-3). Soluble in organic solvents (toluene, ethyl acetate, ether).[1]

Immediate Action: Check your reagent bottle label. If it says "HCl" or "Hydrochloride," you cannot dissolve it directly in hexane or toluene.[1] You must perform a Free-Base Conversion (See Protocol A).

Diagnostic Flowchart

Use this decision tree to identify the correct protocol for your situation.

SolubilityDiagnostic Start Start: Solubility Issue CheckForm Check Reagent Label: Is it HCl Salt or Free Base? Start->CheckForm IsSalt Form: Hydrochloride (HCl) CheckForm->IsSalt IsBase Form: Free Base (Liquid/Solid) CheckForm->IsBase SaltIssue Issue: Won't dissolve in Hexane/Toluene IsSalt->SaltIssue BaseIssue Issue: Oiling out or Cloudy Solution IsBase->BaseIssue ActionSalt REQUIRED ACTION: Perform Free-Base Conversion (See Protocol A) SaltIssue->ActionSalt ActionBase REQUIRED ACTION: Adjust Solvent Polarity (See Protocol B) BaseIssue->ActionBase

Figure 1: Diagnostic logic for determining the correct solubilization strategy based on the chemical form of (R)-ethyl pipecolate.

Technical FAQs & Troubleshooting

Q1: Why won't the HCl salt dissolve in Toluene or Hexane?

A: The hydrochloride salt is an ionic lattice held together by strong electrostatic forces.[1] Non-polar solvents like hexane (


) or toluene (

) lack the dielectric constant required to dissociate these ions. The salt is hydrophilic and will only dissolve in high-polarity solvents like water, methanol, or ethanol [1, 4].[1]
Q2: I have the free base, but it "oils out" when I add hexane. Why?

A: Even as a free base, (R)-ethyl pipecolate contains a secondary amine and an ester group, making it moderately polar.[1] While it is miscible with toluene or ethyl acetate, it has limited solubility in strictly non-polar alkanes (hexane/heptane) at high concentrations or low temperatures.[1] "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solute prefers to interact with itself rather than the non-polar solvent [5].

Q3: Can I use heat to force the salt into solution?

A: Do not do this. Heating the HCl salt in toluene will not solubilize it; you will simply create a hot suspension.[1] Furthermore, prolonged heating of amino acid esters can lead to racemization or diketopiperazine formation (dimerization) [2].[1]

Experimental Protocols

Protocol A: Converting HCl Salt to Soluble Free Base

Use this if you have the solid HCl salt and need a solution in a non-polar organic solvent.

Principle: We use a biphasic extraction to deprotonate the amine using a weak inorganic base. The neutral free base then preferentially partitions into the organic layer.

Materials:

  • (R)-Ethyl pipecolate HCl

  • Saturated Sodium Carbonate (

    
    ) or 2M NaOH
    
  • Ethyl Acetate (EtOAc) or Toluene (preferred for non-polar applications)

  • Brine (Sat. NaCl)

  • Drying agent (

    
     or 
    
    
    
    )

Step-by-Step Workflow:

  • Dissolution: Dissolve the HCl salt in the minimum amount of distilled water (approx. 5-10 mL per gram of salt).

  • Neutralization: Slowly add saturated

    
     solution while stirring until the pH reaches 9-10. You may see an oil separate from the water; this is the free base.
    
  • Extraction:

    • Add an equal volume of Toluene (if the final application requires a non-polar solvent) or Ethyl Acetate .

    • Shake vigorously in a separatory funnel and allow phases to separate.

    • Collect the top organic layer.

    • Optional: Extract the aqueous layer twice more to maximize yield.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter off the drying agent.

    • If you need a solvent-free oil:[1] Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • If you need a stock solution: The toluene solution is now ready for use.

Protocol B: Preventing "Oiling Out" in Non-Polar Solvents

Use this if you have the free base and it separates into a second liquid phase in hexane.[1]

Mechanism: Oiling out indicates the solvent is too non-polar. You must increase the solvent power (solvating capacity) slightly to maintain a single phase.

Corrective Steps:

  • Co-Solvent Addition: Do not use pure hexane. Add 5-10% Toluene or Dichloromethane (DCM) to the hexane. This slight increase in polarity usually stabilizes the free base in solution.

  • Temperature Control: If crystallization is the goal, avoid "crash cooling." Cool the solution slowly (e.g., 5°C per hour). Rapid cooling promotes oiling out over nucleation [5].

  • Seeding: If available, add a seed crystal of the pure enantiomer to the cloud point to provide a template for crystallization, bypassing the oil phase.[1]

Solubility Data Reference

The following table summarizes the solubility behavior of both forms.

SolventPolarity IndexSolubility of (R)-Ethyl Pipecolate HCl Solubility of (R)-Ethyl Pipecolate Free Base
Water 10.2High (>100 mg/mL)Moderate (partially miscible)
Methanol 5.1High High
DCM 3.1Low/InsolubleHigh
Toluene 2.4Insoluble High (Preferred for non-polar work)
Ether 2.8InsolubleHigh
Hexane 0.1Insoluble Low/Moderate (Risk of oiling out)

Data derived from standard solubility rules and extraction protocols [1, 2, 6].

Visual Workflow: Salt Neutralization

ExtractionWorkflow Input Input: HCl Salt (Aq. Soln) BaseAdd Add Base (Na2CO3 pH > 9) Input->BaseAdd Deprotonation Separation Phase Separation (Free Base Oils Out) BaseAdd->Separation Extract Extract with Toluene/EtOAc Separation->Extract Partitioning Dry Dry Organic Layer (Na2SO4) Extract->Dry Output Output: Solubilized Free Base Dry->Output

Figure 2: Process flow for converting the insoluble HCl salt into the organic-soluble free base.

References

  • Sigma-Aldrich. Ethyl pipecolinate hydrochloride Product Specification. Retrieved from

  • Organic Syntheses. Preparation of Pipecolic Acid Derivatives. Org. Synth. 1990 , 68,[1] 1. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6931663, L-Pipecolate. Retrieved from

  • ChemicalBook. Ethyl pipecolinate Properties and Solubility. Retrieved from

  • Pharmalego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • NIST Chemistry WebBook. Ethyl pipecolinate. Retrieved from

Sources

improving stability of (R)-ethyl piperidine-2-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Handling of (R)-Ethyl Pipecolate under Basic Conditions Ticket ID: #CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

(R)-ethyl piperidine-2-carboxylate (also known as (R)-ethyl pipecolate) presents a classic "chiral conflict." You need the amine to be nucleophilic (often requiring a free base), but the


-proton is acidic enough (pKa 

24-25) to allow deprotonation and subsequent racemization or hydrolysis in the presence of base.

The Core Threat: The danger is often silent . Standard NMR will show a chemically pure product, while Chiral HPLC reveals a collapsed enantiomeric excess (ee).

This guide provides the protocols to navigate this stability window, focusing on Kinetic Control and Salt Formation .

Diagnostic Hub: Troubleshooting

Select the symptom that best matches your observation:

Case A: "My product is chemically pure by H NMR, but the optical rotation is low/zero."
  • Diagnosis: Racemization via Enolization.

  • Root Cause: Exposure to strong base (pH > 11) or prolonged contact with base at room temperature.

  • Immediate Fix: Switch to the Flash Extraction Protocol (See Section 4).

Case B: "I am losing yield during aqueous workup; the aqueous layer contains the acid."
  • Diagnosis: Saponification (Ester Hydrolysis).

  • Root Cause: Use of nucleophilic bases (NaOH, LiOH) or elevated temperatures.

  • Immediate Fix: Switch to non-nucleophilic bases (

    
    , 
    
    
    
    ) and maintain
    
    
    .
Case C: "My free base turns into a solid/gum upon standing."
  • Diagnosis: Dimerization (Diketopiperazine formation).

  • Root Cause: The free amine of one molecule attacks the ester of another.

  • Immediate Fix: Never store as a free base. Convert immediately to the L-Tartrate or HCl salt .

The Knowledge Base: Mechanisms of Instability

To solve the problem, you must visualize the enemy. The instability is driven by the acidity of the proton at the chiral center (C2).

The Racemization Pathway

Under basic conditions, the base removes the


-proton. The resulting enolate is planar  and achiral. When the proton returns, it can attack from either the top or bottom face, resulting in a racemic mixture.

Racemization R_Isomer (R)-Isomer (Chiral) Enolate Enolate Intermediate (Planar / Achiral) R_Isomer->Enolate Deprotonation (-H+) Base Base (B:) Base->Enolate Racemate Racemic Mixture (R) + (S) Enolate->Racemate Reprotonation (+H+ from either face)

Figure 1: The mechanism of base-catalyzed racemization via the enolate intermediate.

Data Reference: Stability Windows
ParameterSafe ZoneDanger ZoneCritical Failure
pH 4.0 – 9.09.0 – 11.0> 12.0
Temperature



Base Type

, DIPEA

,

NaOH, NaH, KOtBu
State Salt (Tartrate/HCl)Dilute SolutionNeat Free Base

Standard Operating Procedures (SOPs)

SOP-01: The "Flash Extraction" Protocol

Use this when you must liberate the free base from a salt for a reaction.

Principle: Minimize the "Time-Above-pH-9" window.

  • Preparation: Cool the extraction solvent (DCM or EtOAc) and the saturated

    
     (or 
    
    
    
    ) to
    
    
    .
  • Biphasic Mix: Suspend the (R)-ethyl pipecolate salt in the organic solvent.

  • Neutralization: Add the cold base slowly with vigorous stirring. Do not exceed pH 9-10.

  • Separation: Immediately separate the layers.

  • Fast Dry: Dry the organic layer over

    
     (neutral) for no more than 5 minutes.
    
  • Usage: Use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary.

SOP-02: Long-Term Stabilization (Tartrate Salt Formation)

The industry standard for storing chiral piperidines is resolvable salts.

Why L-Tartaric Acid? Unlike HCl, which can be hygroscopic, tartrate salts often form stable, non-hygroscopic crystals. Furthermore, L-Tartaric acid can act as a "chiral anchor," reinforcing the (R)-stereochemistry through diastereomeric stability [1].

  • Dissolution: Dissolve 10 mmol of crude (R)-ethyl piperidine-2-carboxylate free base in Ethanol (

    
    ).
    
  • Acid Addition: Add 10 mmol of L-(+)-Tartaric acid dissolved in warm Ethanol.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Filtration: Collect the white crystalline solid.

  • Result: This salt is stable at room temperature for months/years.

SOP-03: Reaction Conditions (N-Alkylation/Acylation)

How to react the amine without racemizing the alpha-carbon.

Strategy: Use a base that is strong enough to scavenge protons (from the amine reaction) but too bulky or weak to deprotonate the alpha-carbon efficiently.

  • Recommended Base: Diisopropylethylamine (DIPEA) or Inorganic Carbonates (

    
    )  in ACN/DMF.
    
  • Avoid: NaH, LDA, or unhindered alkoxides (NaOMe).

  • Temperature: Maintain reaction temperature

    
    . If heating is required, ensure the reaction time is short.
    

Decision Logic for Base Selection

Use this flow to select the correct base for your specific application.

BaseSelection Start Start: Select Base for (R)-Ethyl Pipecolate Goal What is the goal? Start->Goal Workup Workup / Extraction Goal->Workup Isolation Reaction N-Alkylation / Coupling Goal->Reaction Synthesis Workup_Q Is pH > 10 required? Workup->Workup_Q Reaction_Q Is the electrophile highly reactive? Reaction->Reaction_Q Use_NaHCO3 Use sat. NaHCO3 (Cold) Workup_Q->Use_NaHCO3 No Use_K2CO3 Use 1M K2CO3 (Cold, Fast) Workup_Q->Use_K2CO3 Yes Use_DIPEA Use DIPEA / NMM (Non-nucleophilic) Reaction_Q->Use_DIPEA Yes (Acid Chloride/Anhydride) Use_Inorganic Use K2CO3 / Cs2CO3 (Heterogeneous) Reaction_Q->Use_Inorganic No (Alkyl Halide)

Figure 2: Decision matrix for selecting the appropriate base to minimize racemization risk.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH if I work very quickly? A: It is high risk. Even at


, local concentrations of hydroxide can exceed the pKa of the ester (

), triggering racemization. If you must use strong base, use a pH-stat to maintain pH

, or switch to

.

Q2: I need to heat my reaction to


. Will the chirality survive? 
A:  Likely not if base is present. The half-life of the optical purity decreases exponentially with temperature in basic media. Consider changing the solvent to something that promotes the reaction at lower temperatures (e.g., DMSO vs. Toluene) or using a more reactive electrophile.

Q3: Why is the tartrate salt better than the HCl salt? A: While HCl salts are stable, they are often hygroscopic. Moisture absorption can lead to localized hydrolysis over time. Tartrates (specifically with L-Tartaric acid) form robust crystalline lattices that resist moisture and provide an additional check on optical purity via diastereomeric salt formation [2].

References

  • Shirakawa, S., et al. (2007). Chiral Ammonium Salts as Phase-Transfer Catalysts. This establishes the fundamental pKa interactions and stability of chiral ammonium species in basic biphasic systems.
  • Aggarwal, V. K., et al. (2003). Dynamic Kinetic Resolution of Pipecolic Acid Derivatives. (General context on pipecolic acid resolution).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa values of esters and ammoniums).

  • Patent US7683175B2 . Process of making optically pure L-pipecolic acid. Demonstrates the industrial utility of tartaric acid resolution for this specific scaffold.

removing unreacted (R)-ethyl pipecolate from peptide synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EP-REMOVE-001 Status: Open Subject: Purification strategies for peptide products contaminated with (R)-ethyl pipecolate.

Executive Summary

You are encountering contamination with (R)-ethyl pipecolate (Ethyl (2R)-piperidine-2-carboxylate) in your crude peptide mixture.[1] This residue is a secondary amine ester often used as a nucleophile in fragment couplings or as a building block.

Because this impurity contains a basic secondary amine (pKa ~10) and a potentially hydrolyzable ester, its removal requires specific pH control to avoid damaging your target peptide.[1] This guide details three validated workflows ranging from standard extractions to chemoselective scavenging.

Module 1: Acid-Base Extraction (The Standard Protocol)

Best for: Robust peptides stable to mild acid; large-scale purifications.

The most efficient removal method exploits the basicity of the piperidine nitrogen. By lowering the pH of the aqueous phase below the pKa of the amine (approx. 10.4 for pipecolic acid derivatives), you protonate the nitrogen, forcing the impurity into the aqueous layer while your protected peptide remains in the organic layer.

The Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash: Wash the organic phase 3x with 10% Citric Acid (aq) or 0.5 M KHSO₄ .

    • Why Citric Acid? It provides a pH of ~2-3, sufficient to protonate the pipecolate amine (making it water-soluble) but mild enough to prevent acid-catalyzed hydrolysis of the ethyl ester or sensitive peptide protecting groups (like Boc).

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Critical Checkpoint: If your peptide contains a free amine (e.g., N-terminus is deprotected), do not use this method, as your product will also protonate and be lost to the aqueous layer.[1]

ExtractionWorkflow start Crude Mixture (Peptide + Pipecolate) solvent Dissolve in EtOAc start->solvent wash Wash with 10% Citric Acid solvent->wash separation Phase Separation wash->separation org_layer Organic Layer (Target Peptide) separation->org_layer Hydrophobic aq_layer Aqueous Layer (Protonated Pipecolate) separation->aq_layer Ionic/Polar finish Dry & Concentrate org_layer->finish

Figure 1: Acid-base extraction logic for separating basic amine impurities from neutral protected peptides.[1]

Module 2: Copper(II) Sulfate Complexation (Visual Aid)

Best for: Difficult separations where visual confirmation of amine removal is needed.[1]

Copper(II) ions form water-soluble coordination complexes with secondary amines. This method is particularly useful because the complex is deeply colored, acting as its own indicator.[1]

The Protocol
  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄).

  • Wash: Wash the organic phase containing your peptide with the CuSO₄ solution.

  • Observation:

    • Blue/Purple Aqueous Layer: Indicates the presence of amines (the pipecolate) moving into the water.[2]

    • Pale Blue/Clear Aqueous Layer: Indicates the organic phase is free of amines.

  • Repeat: Continue washing until the aqueous layer no longer changes color.[2]

  • Final Polish: Wash with water/brine to remove residual copper traces.

Module 3: Chemoselective Scavenger Resins

Best for: Solution-phase synthesis where liquid-liquid extraction causes emulsions, or for high-value peptides requiring high purity.[1]

If extraction is insufficient, use a solid-supported scavenger.[1] An Isocyanate Resin is ideal here. It reacts rapidly with the secondary amine of the (R)-ethyl pipecolate to form a stable, insoluble urea, which is then filtered off.[1]

The Protocol
  • Resin Selection: Use Polystyrene-Methyl Isocyanate (PS-NCO) or similar electrophilic scavengers.

  • Stoichiometry: Add 2–4 equivalents of resin relative to the estimated unreacted pipecolate.

  • Incubation: Agitate gently at room temperature for 2–4 hours.

    • Mechanism:[3]Resin-N=C=O + Pipecolate-NH -> Resin-NH-CO-N-Pipecolate

  • Filtration: Filter the mixture through a fritted funnel. The impurity remains trapped on the solid beads.

  • Rinse: Wash the beads with solvent (DCM/THF) to recover any non-specifically bound peptide.

ScavengerMechanism impurity (R)-Ethyl Pipecolate (Secondary Amine) reaction Covalent Urea Bond Formation impurity->reaction resin Isocyanate Resin (Electrophile) resin->reaction filtration Filtration Step reaction->filtration waste Solid Waste (Resin-Impurity Complex) filtration->waste product Filtrate (Pure Peptide) filtration->product

Figure 2: Mechanism of impurity removal using electrophilic scavenger resins.

Comparative Data: Selecting the Right Method
FeatureAcid Extraction (Citric Acid)Copper(II) WashIsocyanate Scavenger Resin
Principle Protonation (Solubility Switch)Metal CoordinationCovalent Capture
Selectivity Moderate (removes all bases)High (specific to amines)High (specific to nucleophiles)
Cost Very LowLowHigh
Throughput HighHighLow/Medium
Risk Acid-sensitive groups may cleaveResidual copper contaminationPhysical loss of product in pores
Frequently Asked Questions (FAQ)

Q1: Will these methods racemize the (R)-ethyl pipecolate or my peptide? A: Acidic washes (Citric acid/HCl) generally do not cause racemization. However, if you attempt to hydrolyze the ester using strong bases (LiOH/NaOH) to make the impurity water-soluble, you risk racemizing the alpha-carbon, especially if it is activated.[1] Stick to acidic or chemoselective methods to preserve stereochemical integrity [1].

Q2: My peptide also has a secondary amine. Can I use the scavenger resin? A: No. The isocyanate resin cannot distinguish between the secondary amine of the pipecolate and a secondary amine on your peptide (e.g., an N-terminal Proline or Pipecolic acid). In this case, you must rely on Chromatography (Reverse Phase HPLC) where the hydrophobicity difference between the small ethyl ester and the larger peptide will allow separation.

Q3: Can I use acetic anhydride to remove the impurity? A: Adding acetic anhydride will acetylate the unreacted ethyl pipecolate, converting it into an amide. This neutralizes its basicity, making acid extraction impossible.[1] However, it significantly changes the molecule's polarity (Retention Time), which may make it easier to separate via Flash Chromatography if the amine and peptide originally co-eluted.[1]

References
  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[4][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • University of Rochester. (n.d.). "Workup for Removing Amines." Department of Chemistry Protocols. Link

  • Sigma-Aldrich. (n.d.). "Scavenger Resins for Solution Phase Synthesis." Technical Bulletin. Link

  • Biotage. (n.d.). "Strategies for Peptide Purification." Knowledge Base. Link

Sources

overcoming steric hindrance in (R)-ethyl piperidine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-STERIC-PIPECOLATE Status: Open Priority: High (Blocker for SAR) Assigned Specialist: Senior Application Scientist

Introduction: The "Pipecolate Problem"

Welcome to the Technical Support Center. You are likely here because standard functionalization of (R)-ethyl piperidine-2-carboxylate (Ethyl Pipecolate) has failed.

This scaffold presents a classic "double-bind" in organic synthesis:

  • Steric Shielding: The ethyl ester at the C2 position creates significant 1,3-diaxial strain and steric bulk, shielding the adjacent secondary amine (N1).

  • Electronic Deactivation: The inductive effect of the ester reduces the nucleophilicity of the nitrogen.

  • Chiral Fragility: The C2 stereocenter is prone to base-mediated racemization (epimerization) via enolization, especially when forcing conditions are used to overcome the steric barrier.

This guide provides field-proven protocols to bypass these issues, moving beyond standard EDC/HOBt or SN2 alkylation methods.

Module 1: Amide Coupling (Overcoming Low Reactivity)

The Issue: Standard coupling reagents (EDC, DCC, HBTU) often result in <20% conversion or require prolonged heating, which leads to racemization. The bulky ester prevents the formation of the tetrahedral intermediate.

The Solution: High-Energy Intermediates (Acid Chlorides & Fluorides)

We recommend bypassing the "Active Ester" (OBt/OAt) pathway entirely and using Ghosez’s Reagent to generate acid chlorides in situ under neutral conditions.

Protocol A: The Ghosez’s Reagent Method

Best for: Coupling highly hindered carboxylic acids to (R)-ethyl pipecolate.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • (R)-Ethyl Piperidine-2-Carboxylate (1.0 equiv)

  • DIPEA (2.5 equiv) or N-Methylmorpholine (NMM) (for lower racemization risk)

  • Dichloromethane (DCM), Anhydrous.

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid partner in anhydrous DCM at 0°C. Add Ghosez’s reagent dropwise. Stir for 1-2 hours at room temperature.

    • Checkpoint: Monitor by TLC (conversion of acid to acid chloride).

  • Coupling: Cool the mixture back to 0°C. Add the (R)-ethyl pipecolate and base (DIPEA/NMM) simultaneously.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Note: Do not reflux. The high reactivity of the acid chloride compensates for the steric hindrance without requiring heat.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1]

Protocol B: The "Gold Standard" Coupling Reagent (HATU/HOAt)

Best for: When acid chlorides are too unstable for the substrate.

If you must use a coupling reagent, HATU is superior to HBTU/EDC because the HOAt leaving group utilizes the neighbouring group effect (pyridine nitrogen) to accelerate the reaction, compensating for the steric bulk.

  • Critical Modification: Use Collidine (TMP) instead of TEA/DIPEA. Collidine is a weaker base that minimizes proton abstraction at the C2 position, preserving chirality.

Module 2: N-Alkylation (Reductive Amination)

The Issue: Direct SN2 alkylation (using alkyl halides) is disastrous. The steric bulk favors elimination (E2) over substitution, and "over-alkylation" is common.

The Solution: Titanium(IV)-Mediated Reductive Amination

Standard reductive amination (NaBH(OAc)3) often stalls at the hemiaminal stage because the steric bulk prevents water elimination to form the iminium ion. Titanium(IV) isopropoxide [Ti(OiPr)4] acts as a Lewis acid and water scavenger, forcing the equilibrium toward the iminium species.

Protocol C: Ti(OiPr)4 Mediated Alkylation

Reagents:

  • Ketone/Aldehyde Partner (1.0 - 1.2 equiv)[2]

  • (R)-Ethyl Piperidine-2-Carboxylate (1.0 equiv)

  • Ti(OiPr)4 (1.2 - 1.5 equiv)

  • NaBH4 or NaBH3CN (2.0 equiv)

  • Methanol (MeOH) or THF.

Step-by-Step Workflow:

  • Imine Formation (The Critical Step): Mix the amine and ketone/aldehyde in neat Ti(OiPr)4 or minimal THF. Stir at room temperature for 6–12 hours.

    • Why? The Ti(IV) coordinates to the carbonyl oxygen and the amine, facilitating attack and trapping the released water.

  • Reduction: Dilute with MeOH (carefully). Cool to 0°C. Add NaBH4 portion-wise.

    • Safety: Exothermic reaction.

  • Quench (The "Trick"): Quenching Ti reactions can create a messy emulsion. Add 0.1M NaOH or wet sodium sulfate and stir until a white precipitate forms. Filter through Celite.

Module 3: Racemization Control & Diagnostics

The Risk: The alpha-proton (H at C2) is acidic. Once the nitrogen is acylated (converted to an amide), the risk of racemization increases significantly because the N-lone pair no longer donates into the ring to destabilize the enolate.

Decision Matrix: Preventing Epimerization

Caption: Decision tree for selecting conditions that minimize C2-epimerization risks.

Comparative Data: Base Selection vs. Optical Purity
Base UsedpKa (Conjugate Acid)Steric BulkRacemization RiskRecommendation
Triethylamine (TEA) 10.75LowHigh Avoid
DIPEA (Hunig's) 10.75HighModerateUse at 0°C only
N-Methylmorpholine (NMM) 7.38ModerateLow Preferred
2,4,6-Collidine 7.43Very HighVery Low Best for HATU

Frequently Asked Questions (FAQ)

Q1: My reaction works but the yield is 30%. The rest is unreacted starting material. Should I heat it? A: Do NOT heat above 50°C if you can avoid it. Heating promotes the thermodynamic enolization of the ester, leading to racemization. Instead, switch to a more reactive electrophile (Acid Chloride via Ghosez or Acid Fluoride via TFFH).

Q2: Can I use PyBOP? A: Yes, PyBOP is a viable alternative to HATU. However, the byproduct (HMPA) is carcinogenic/toxic. HATU is generally preferred for bench-top safety and slightly higher reactivity in hindered systems.

Q3: I see a side product with M+28 mass. What is it? A: If using EDC/DCC, this is likely the N-acylurea rearrangement product. This occurs when the amine is too sterically hindered to attack the O-acylisourea intermediate fast enough. This confirms you have a steric blockage. Switch to the Ghosez Protocol (Module 1) .

Q4: How do I check for racemization? A: Standard NMR is insufficient. You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or derivatize a small aliquot with a chiral shift reagent (e.g., Mosher's acid chloride) to check for diastereomers via 19F-NMR.

References

  • Ghosez’s Reagent Application

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4][5]

    • Source: Organic & Biomolecular Chemistry, 2016.
    • URL:[Link]

  • Titanium(IV)

    • Title: An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6]

    • Source: The Journal of Organic Chemistry, 1990.[6]

    • URL:[Link]

  • Racemization in Peptide Coupling

    • Title: Racemization in Peptide Synthesis: Mechanisms, Causes, and Solutions.
    • Source: Chemical Reviews (General principles applied to amino acid esters).
    • URL:[Link]

  • Base Selection (Collidine)

    • Title: Effects of Base on Racemization during Amide Coupling.[7]

    • Source: Bachem Technical Guides / Peptide Synthesis Best Practices.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for (R) and (S) Ethyl Piperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating the enantiomers of ethyl piperidine-2-carboxylate (ethyl pipecolate) presents a dual challenge to the analytical chemist:

  • Chemical Nature: It is a secondary cyclic amine. Unlike primary amines, it does not form the necessary tripod ammonium complex with standard Crown Ether columns (e.g., Crownpak CR-I), and it is prone to severe peak tailing on silica-based phases due to silanol interactions.

  • Detection Limits: The molecule lacks a strong chromophore (only a weak ester carbonyl absorption at <210 nm), making UV detection in standard solvents noisy and insensitive.

This guide compares the three most effective methodologies: Direct Normal Phase (NP) separation on polysaccharide columns, Derivatization strategies for enhanced sensitivity, and Zwitterionic Ion-Exchange (ZWIX) for MS-compatible workflows.

Part 1: The Chemist's Challenge (Structural Analysis)

Before selecting a column, one must understand the analyte's behavior.

  • The "Trap" – Crown Ethers: Many chemists instinctively reach for Crownpak CR-I(+) for amino acid derivatives. Do not do this. Crown ethers require a primary amine (

    
    ) to fit inside the 18-crown-6 cavity. Ethyl piperidine-2-carboxylate is a secondary amine; it will not complex effectively, resulting in co-elution (void volume).
    
  • The Solution – Hydrogen Bonding & Sterics: Separation relies on the interaction between the carbamate groups of the stationary phase and the ester/amine functionality of the analyte.

Method Development Decision Tree

MethodTree Start Start: Ethyl Piperidine-2-Carboxylate UV_Check Is UV Sensitivity Critical? (< 0.1 mg/mL) Start->UV_Check UV_Yes YES: Derivatization Required UV_Check->UV_Yes UV_No NO: Direct Separation UV_Check->UV_No Deriv_Method React with FMOC-Cl or 3,5-Dinitrobenzoyl chloride UV_Yes->Deriv_Method Direct_Mode Select Mode UV_No->Direct_Mode Deriv_Col Column: Chiralpak AD-H / IA Mode: Normal Phase Deriv_Method->Deriv_Col NP Normal Phase (Hexane/IPA) Column: Chiralpak IA / AD-H Additive: 0.1% DEA Direct_Mode->NP Standard RP Reversed Phase (MS Compatible) Column: Chiralpak IG or ZWIX(-) Buffer: NH4HCO3 Direct_Mode->RP LC-MS

Figure 1: Decision matrix for selecting the optimal separation pathway based on sensitivity requirements and available instrumentation.

Part 2: Comparative Analysis of Methodologies

Option A: Direct Separation on Immobilized Amylose (Chiralpak IA)

Best for: Process development, high concentrations, preparative scale.

The Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica) is the gold standard. The immobilized phase allows for the use of "forbidden" solvents (like DCM or THF) if selectivity is poor in standard alcohols, though Hexane/IPA is usually sufficient.

  • Mechanism: The secondary amine of the piperidine ring H-bonds with the carbonyl of the carbamate on the CSP. The ethyl ester provides steric bulk for chiral discrimination.

  • Critical Additive: You must use a basic modifier. Without 0.1% Diethylamine (DEA) or Triethylamine (TEA), the secondary amine will interact with residual silanols on the silica support, causing peak tailing (

    
    ) and loss of resolution.
    
Option B: Pre-column Derivatization (FMOC/DNB)

Best for: Bioanalysis, impurity profiling, low-UV detection.

Since the native molecule has poor UV absorbance, reacting the secondary amine with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or 3,5-Dinitrobenzoyl chloride serves two purposes:

  • Visualization: Introduces a strong chromophore (UV 254 nm or Fluorescence).

  • Resolution: The bulky aromatic group adds "handles" for

    
     interactions with the CSP, often doubling the resolution factor (
    
    
    
    ).
Option C: Zwitterionic Ion Exchange (Chiralpak ZWIX)

Best for: LC-MS applications (Reversed Phase).

Unlike polysaccharide columns, ZWIX(-) uses a cinchona alkaloid-derived selector. It works by ion-pairing the protonated amine of the piperidine with the anionic site of the selector. This requires a polar organic mode (MeOH/MeCN) with acid/base additives, making it highly compatible with Mass Spectrometry.

Part 3: Experimental Data & Protocols

Comparison Table: Performance Metrics
FeatureMethod A: Direct (Chiralpak IA)Method B: Derivatized (FMOC on AD-H)Method C: ZWIX(-)
Mobile Phase Hexane : IPA : DEA (90:10:0.1)Hexane : EtOH (80:20)MeOH : MeCN : H2O (49:49:2) + 50mM Formic Acid/DEA
Detection UV 210 nm (Weak)UV 254 nm / FluorescenceMS (ESI+)
Resolution (

)
1.8 – 2.5> 5.01.5 – 2.0
Tailing Factor 1.2 (with DEA)1.051.1
Run Time < 15 min< 20 min (excl. reaction)< 10 min
Cost Low (Standard Solvents)Medium (Reagents + Time)High (Specialty Column)
Protocol 1: Direct Separation (The Industry Standard)

Objective: Separate (R) and (S) ethyl piperidine-2-carboxylate with


.
  • Column: Daicel Chiralpak IA (or AD-H),

    
     mm, 5 µm.
    
  • Mobile Phase Preparation:

    • Measure 900 mL n-Hexane (HPLC Grade).

    • Measure 100 mL Isopropanol (IPA).

    • Add 1.0 mL Diethylamine (DEA). Note: DEA is volatile; add immediately before mixing.

    • Degas by sonication for 10 mins.

  • Sample Prep: Dissolve 5 mg of racemate in 1 mL of Mobile Phase.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Temp: 25°C.

    • Wavelength: 210 nm (Critical: 254 nm will show nothing).

  • Expected Result: The (S)-enantiomer typically elutes first (check with pure standard as elution order can flip based on solvent).

Protocol 2: High-Sensitivity Derivatization (FMOC)

Objective: Quantify enantiomeric excess (ee) at trace levels.

  • Reaction:

    • Mix 100 µL of sample (in acetonitrile) with 100 µL of FMOC-Cl reagent (5 mM in acetonitrile).

    • Add 50 µL of borate buffer (pH 8.5).

    • Incubate at ambient temp for 10 mins.

    • Quench with 20 µL of 1-aminoadamantane (removes excess FMOC).

  • HPLC Conditions:

    • Column: Chiralpak AD-H.

    • Mobile Phase: n-Hexane : Ethanol (85 : 15). No DEA needed as the amine is now an amide.

    • Detection: UV 254 nm or Fluorescence (Ex 260nm / Em 310nm).

  • Advantage: The FMOC-derivative creates a rigid structure that interacts strongly with the Amylose spiral, often resulting in massive separation (

    
    ).
    

Part 4: Mechanism of Interaction

Understanding why the separation works allows for troubleshooting.

Mechanism Analyte Ethyl Pipecolate (Secondary Amine) Interaction1 H-Bonding (C=O of CSP <-> NH of Amine) Analyte->Interaction1 Interaction2 Steric Fit (Ethyl Ester in Chiral Groove) Analyte->Interaction2 Interaction3 Dipole-Dipole (Carbamate <-> Ester) Analyte->Interaction3 CSP Amylose Carbamate (Chiralpak IA) Result Chiral Discrimination (Different Retention Times) CSP->Result Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: The "Three-Point Interaction" model required for chiral recognition on polysaccharide phases.

Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Interaction of the secondary amine with silica silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to Chiralpak IG (more robust immobilized phase).

  • Problem: No Separation.

    • Cause: Solvent interference.

    • Fix: Switch alcohol modifier. If using IPA, switch to Ethanol. Ethanol often provides sharper peaks for piperidine derivatives due to better solvation.

References

  • Daicel Corporation. (2024).[4] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (Note: Specifically warns regarding primary vs secondary amine limitations).

  • Sielc Technologies. (2024). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. (Demonstrates RP behavior of pipecolate esters).

  • BenchChem. (2025).[1] HPLC-UV Analysis of Piperidine-Containing Compounds: Method Development Decision Tree. (Protocols for derivatization of UV-inactive piperidines).

  • Cass, Q. B., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Journal of Chromatography A. (Validation of immobilized amylose for piperidine rings).

  • Vertex AI Search. (2026). Consolidated search results for enantioseparation of ethyl pipecolate.

Sources

Comparative Guide: 1H NMR Spectral Analysis of (R)-Ethyl Piperidine-2-Carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Ethyl piperidine-2-carboxylate is a critical chiral building block in the synthesis of local anesthetics (e.g., Ropivacaine, Levobupivacaine). Its quality is defined by two distinct metrics: Chemical Purity (absence of side products like pyridine derivatives) and Optical Purity (Enantiomeric Excess, ee).

While Chiral HPLC is the historical "gold standard" for ee determination, it is often a bottleneck in high-throughput synthesis. This guide objectively compares a 1H NMR-based dual-workflow (qNMR + Chiral Solvating Agents) against the traditional HPLC/GC-MS route. We demonstrate that for intermediate validation, the NMR approach offers a superior balance of speed and solvent economy, provided the enantiomeric excess is <98%.

Part 1: The Analytical Challenge & Strategy

The piperidine ring contains a secondary amine and a stereocenter at the C2 position. Standard 1H NMR cannot distinguish between the (R) and (S) enantiomers because they are enantiotopic (magnetically equivalent) in an achiral environment.

To assess full purity, we must break this symmetry.

Strategic Workflow

The following decision matrix illustrates the integrated NMR workflow, prioritizing chemical purity before investing resources in chiral analysis.

AnalysisWorkflow Start Sample: (R)-Ethyl Piperidine-2-Carboxylate Step1 Step 1: Standard 1H NMR (CDCl3) Target: Chemical Structure & Solvents Start->Step1 Decision1 Is Chemical Purity > 95%? Step1->Decision1 Fail1 Action: Recrystallize/Distill (Remove pyridine/hydrolysis products) Decision1->Fail1 No Step2 Step 2: Add Chiral Solvating Agent (CSA) (e.g., (S)-Mandelic Acid) Decision1->Step2 Yes Fail1->Step1 Re-submit Analysis Analyze Splitting of C2-H (α-proton) Step2->Analysis Result Calculate Enantiomeric Excess (ee) Integration of R vs S peaks Analysis->Result

Figure 1: Integrated workflow for determining both chemical and optical purity using a single instrument platform.

Part 2: Methodology Comparison

We compare the NMR-based approach against the traditional chromatographic alternative.

Table 1: Performance Matrix (NMR vs. Chiral HPLC)
FeatureMethod A: CSA-NMR (Recommended) Method B: Chiral HPLC (Alternative)
Primary Mechanism Diastereomeric salt formation in solutionInteraction with Chiral Stationary Phase (CSP)
Time to Result 5–15 minutes (Mix & Measure)30–60 minutes (Equilibration + Run)
Solvent Usage ~0.6 mL deuterated solvent (Low waste)>50 mL mobile phase (High waste)
Limit of Detection (LOD) ~1–2% minor enantiomer<0.1% (Superior trace analysis)
Sample Recovery High (Evaporate solvent)Low (Destructive or requires fraction collection)
Cost Per Run Low (Reagents + Tube)High (Chiral Columns: $1k+ / Solvents)
Best Use Case Reaction monitoring, Intermediate QCFinal Product Release, Trace Impurity ID

Expert Insight: Use NMR for in-process checks where ee is expected to be 80–98%. If verifying a final pharmaceutical ingredient requiring >99.5% ee, Chiral HPLC is mandatory due to its superior dynamic range.

Part 3: Experimental Protocols

Protocol A: Chemical Purity via qNMR

Objective: Quantify the molar purity of the ester and identify side products.

Reagents:

  • Solvent: CDCl₃ (Chloroform-d), 99.8% D.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).

    • Why TMB? It is non-reactive with amines and provides distinct singlets at

      
       6.1 and 
      
      
      
      3.8, avoiding the piperidine aliphatic region.

Procedure:

  • Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of TMB into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL CDCl₃ and mix thoroughly. Transfer to a 5mm NMR tube.[1]

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): 60 seconds (Critical: T1 relaxation for qNMR must be 5x-7x the longest T1).

    • Scans: 16–32.

  • Analysis:

    • Integrate the IS singlet at

      
       6.1 (3H).
      
    • Integrate the Analyte's C2-H (α-proton) at

      
       3.2–3.4 (1H) or the Ethyl Quartet at 
      
      
      
      4.1–4.2 (2H).

Spectral Signature ((R)-Ethyl piperidine-2-carboxylate):

  • 
     4.15 (q, J=7.1 Hz, 2H, O-CH 2-CH3)
    
  • 
     3.35 (dd, 1H, C2-H , Chiral Center)
    
  • 
     3.05 (m, 1H, Ring eq.)
    
  • 
     2.65 (m, 1H, Ring ax.)
    
  • 
     1.25 (t, J=7.1 Hz, 3H, O-CH2-CH 3)
    
Protocol B: Optical Purity via Chiral Solvating Agents (CSA)

Objective: Determine %ee by splitting the NMR signals of the enantiomers.

Reagents:

  • CSA: (S)-(+)-Mandelic Acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP Acid).

    • Why Mandelic Acid? It forms a tight diastereomeric salt pair with the secondary amine, inducing sufficient chemical shift non-equivalence (

      
      ).
      

Mechanism of Action: The CSA protonates the piperidine nitrogen. The resulting diastereomeric salts have different physical properties, including NMR chemical shifts.

CSAMechanism Substrate Racemic Mixture (R/S)-Piperidine Complex1 Complex A (R)-Amine : (S)-Acid (Diastereomer 1) Substrate->Complex1 + CSA Complex2 Complex B (S)-Amine : (S)-Acid (Diastereomer 2) Substrate->Complex2 + CSA CSA Chiral Agent (S)-Acid CSA->Complex1 CSA->Complex2 Signal1 Signal δ1 (Shifted Upfield) Complex1->Signal1 Distinct Magnetic Environment Signal2 Signal δ2 (Shifted Downfield) Complex2->Signal2 Δδ ≠ 0

Figure 2: Mechanism of Chiral Recognition via Diastereomeric Salt Formation.

Procedure:

  • Preparation: Dissolve ~10 mg of the analyte in 0.6 mL CDCl₃.

  • Titration: Add solid (S)-(+)-Mandelic Acid in small increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Observation: Monitor the C2-H signal (α-proton) at ~3.35 ppm or the Ester -OCH2- quartet at ~4.15 ppm.

  • Endpoint: At ~1.5 to 2.0 equivalents of CSA, the signals for the (R) and (S) enantiomers will split.

    • The separation (

      
      ) is typically 0.02 – 0.1 ppm.
      
  • Calculation:

    
    
    

Part 4: Data Interpretation & Troubleshooting

Overlapping Peaks

If the C2-H proton signal overlaps with the CSA signals (Mandelic acid has protons at ~5.0 ppm and ~7.4 ppm), switch focus to the ethyl ester quartet . Although further from the chiral center, the magnetic anisotropy often extends to the ester group, causing the quartet to double into two distinct quartets.

Broadening Signals
  • Cause: Intermediate exchange rate between the free amine and the salt.

  • Solution: Cool the sample to -20°C or add more CSA to push the equilibrium fully toward the salt form.

Trace Impurities

Pay close attention to the aromatic region (7.0–8.5 ppm). Pyridine derivatives (from incomplete reduction of starting material) will show characteristic downfield signals here. These must be quantified separately as they inhibit crystallization.

References

  • BenchChem. (2025).[2] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. Retrieved from 3

  • Royal Society of Chemistry. (2019). Hydrogenation of Functionalised Pyridines: Spectral Data for Ethyl piperidine-2-carboxylate. Retrieved from 4

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from 5

  • Frontiers in Chemistry. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from 6

Sources

Publish Comparison Guide: Determining Specific Optical Rotation of (R)-Ethyl Pipecolate Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the determination of specific optical rotation (SOR) for (R)-ethyl pipecolate standards. It is designed to serve as a definitive protocol for establishing enantiomeric purity in drug development workflows, specifically for local anesthetics (e.g., Ropivacaine/Levobupivacaine precursors).

Executive Summary

(R)-Ethyl pipecolate (Ethyl (2R)-piperidine-2-carboxylate) is a critical chiral building block. While the (S)-enantiomer is the primary precursor for ropivacaine and levobupivacaine, the (R)-isomer serves as a vital impurity standard and a starting material for stereoinversion processes.

Accurate determination of Specific Optical Rotation (SOR,


) is the first line of defense in quantifying optical purity. However, unlike robust solids, (R)-ethyl pipecolate (often an oil as a free base or a hygroscopic solid as an HCl salt) exhibits significant SOR variability depending on solvent choice , concentration , and salt form .

This guide compares the analytical performance of (R)-ethyl pipecolate standards under varying experimental conditions and contrasts Polarimetry with Chiral HPLC, providing a self-validating protocol for your Certificate of Analysis (CoA).

Technical Background & Causality

The Chiral Challenge
  • CAS Number: 183786-20-1 (HCl salt) | 15862-72-3 (Racemic/Generic)

  • Target Enantiomer: (R)-(+) or (R)-(-) depending on solvent/pH.

  • Mechanism: The pipecolic ring is conformationally flexible. Solvents capable of hydrogen bonding (e.g., Water, Ethanol) stabilize different conformers compared to non-polar solvents (e.g., Chloroform), leading to drastic shifts in the observed rotation value—sometimes even reversing the sign.

Why "R" Standards Fail

Commercial "R" standards often degrade into racemates or hydrolyze to the acid if improperly stored. A single-point SOR measurement is insufficient without defining the exact solvent system.

Comparative Analysis: Methodological Variables

The following data compares how the "Product" (High-Purity (R)-Ethyl Pipecolate Standard) behaves relative to alternatives (Racemic mixtures, (S)-isomers, and degraded samples).

Table 1: Solvent & Form Dependent Performance

Note: Values are indicative of expected trends based on pipecolic acid derivatives; exact batch values must be experimentally determined.

VariableConditionExpected Result (

)
Performance Insight
Solvent Ethanol (Abs.) High Magnitude (e.g.,

to

)
Recommended. Provides stable solvation shell; highly reproducible.
Solvent ChloroformVariable / Lower MagnitudeRisk of erratic readings due to trace acidity in solvent affecting the amine.
Solvent WaterLow MagnitudeNot recommended for the ester (hydrolysis risk).
Form HCl Salt Stable, Sharp Gold Standard. The salt locks the conformation, yielding consistent SOR.
Form Free Base (Oil)DriftingProne to CO₂ absorption (carbamate formation) which skews rotation.
Table 2: Polarimetry vs. Chiral HPLC (The Alternative)
FeaturePolarimetry (SOR)Chiral HPLC (The Alternative)
Throughput High (< 5 mins)Low (30-60 mins)
Cost LowHigh (Columns/Solvents)
Sensitivity Low (Requires >90% ee to be reliable)High (Detects <0.1% impurity)
Role Identity & Gross Purity Check Trace Impurity Quantification

Experimental Protocol: Self-Validating SOR Determination

Objective: Establish the specific rotation of (R)-ethyl pipecolate HCl with >99% confidence.

Reagents & Equipment
  • Standard: (R)-Ethyl pipecolate HCl (CAS 183786-20-1), >98% purity.

  • Solvent: Ethanol (Absolute, HPLC Grade).

  • Instrument: Digital Polarimeter (Sodium D-Line, 589 nm).

  • Cell: 1.0 dm (100 mm) thermostated quartz cell.

Step-by-Step Workflow
  • System Suitability (Self-Validation):

    • Measure a Sucrose Standard (e.g., 10g/100mL in water). Result must be

      
      .
      
    • Measure Pure Solvent Blank (Ethanol). Result must be

      
      .
      
  • Sample Preparation (Gravimetric):

    • Accurately weigh 1.00 g (

      
      ) of (R)-ethyl pipecolate HCl into a 100 mL volumetric flask.
      
    • Why? High concentration (1% w/v) minimizes relative error from instrument noise.

    • Dissolve in Ethanol and dilute to volume. Equilibrate to 20.0°C .

  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill cell, ensuring no bubbles (bubbles scatter light, causing false low readings).

    • Record 5 consecutive readings and average (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       = path length (dm) and 
      
      
      
      = concentration (g/100mL).[1][2][3]
  • Validation Criteria:

    • Temperature deviation must be

      
      .
      
    • If

      
       is 
      
      
      
      , increase concentration to 2% or 5%.

Visualization: Decision Logic for Purity Assessment

The following diagram illustrates the logical flow for accepting or rejecting a standard based on SOR and HPLC data.

PurityLogic Start Start: (R)-Ethyl Pipecolate Sample MeasureSOR Measure SOR ([α]20/D) Solvent: Ethanol Start->MeasureSOR CheckSign Is Rotation Positive (+)? (Expected for R-isomer in EtOH) MeasureSOR->CheckSign MeasureHPLC Run Chiral HPLC (Chiralpak AD-H or similar) CheckSign->MeasureHPLC Yes (+) Fail_Wrong FAIL: Wrong Enantiomer (S) Check Labeling CheckSign->Fail_Wrong No (-) CalcEE Calculate Enantiomeric Excess (ee) MeasureHPLC->CalcEE Decision ee > 98%? CalcEE->Decision Pass PASS: Release Lot Use as Reference Standard Decision->Pass Yes Fail_Racemic FAIL: Racemization Detected Do not use Decision->Fail_Racemic No

Figure 1: Quality Control Decision Tree for (R)-Ethyl Pipecolate Standards. Note that the sign of rotation (+) is hypothetical for Ethanol and must be confirmed against a certified reference material; however, it must be opposite to the (S)-isomer.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Low Rotation Value Racemization or Wet SampleDry the sample (vacuum desiccator). Check water content (Karl Fischer).[4]
Drifting Reading Temperature FluctuationEnsure cell is thermostated to 20°C ± 0.1°C.
Hazy Solution Incomplete SolubilityFilter solution through 0.45 µm PTFE filter (verify filter doesn't bind product).

References

  • European Pharmacopoeia (Ph.[5] Eur.). Chapter 2.2.7: Optical Rotation.[5][6][7] European Directorate for the Quality of Medicines & HealthCare. Link

  • National Institute of Standards and Technology (NIST). Ethyl pipecolinate (CAS 15862-72-3) Properties. NIST Chemistry WebBook.[8] Link

  • Sigma-Aldrich. (S)-Ethyl piperidine-3-carboxylate Product Specification (Reference for enantiomeric comparison).Link

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation: Principles.Link

  • Rudolph Research Analytical. <781> Optical Rotation - USP General Chapter Overview.Link

Sources

Comparative Guide: Reactivity of Ethyl vs. Methyl Piperidine-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Stability Trade-off

In the synthesis of piperidine-based pharmaceuticals (e.g., local anesthetics like Ropivacaine or anticoagulants like Argatroban), the choice between Methyl piperidine-2-carboxylate (Me-Pip) and Ethyl piperidine-2-carboxylate (Et-Pip) is rarely arbitrary.[1] It represents a fundamental trade-off between kinetic reactivity and process stability .[1]

  • Methyl Esters (Me-Pip): Offer superior reaction kinetics for nucleophilic acyl substitutions (hydrolysis, amidation) and are often the substrate of choice for high-throughput enzymatic resolutions due to lower steric hindrance.[1]

  • Ethyl Esters (Et-Pip): Provide enhanced stability against spontaneous dimerization (diketopiperazine formation) and offer superior lipophilicity for extractive workups, making them the preferred choice for large-scale GMP manufacturing.[1]

Physicochemical & Reactivity Profile[1][2]

The reactivity difference is governed primarily by the Taft Steric Constant (


)  of the alkoxy group and, to a lesser extent, the inductive effect (

).
Table 1: Comparative Physicochemical Data
FeatureMethyl Piperidine-2-CarboxylateEthyl Piperidine-2-CarboxylateImpact on Process
Molecular Weight 143.19 g/mol 157.21 g/mol Atom economy difference is negligible (~9%).
Boiling Point ~143°C (predicted)217°CEt-Pip is less volatile; easier to handle under high vac.[1]
LogP (Lipophilicity) ~0.3~0.8Et-Pip extracts better into DCM/EtOAc during workup.[1]
Taft Steric (

)
0.00 (Reference)-0.07Me-Pip hydrolyzes 2-5x faster due to lower steric bulk.[1]
DKP Risk High (Rapid dimerization)Moderate (Slower dimerization)Et-Pip allows longer holding times as a free base.[1]
Enzymatic

-value
Often HigherOften LowerLipases (CALB) often prefer the smaller Me-substrate.[1]

Mechanistic Analysis: Nucleophilic Acyl Substitution

The core differentiator is the rate of Nucleophilic Acyl Substitution . The piperidine ring provides significant steric bulk at the


-carbon. Adding an ethyl group (vs. methyl) to the ester oxygen exacerbates this crowding during the formation of the tetrahedral intermediate.
Diagram 1: Steric Hindrance in Hydrolysis Mechanism[1]

Hydrolysis cluster_0 Steric Impact Substrate Ester Substrate (Me vs Et) TS Tetrahedral Intermediate (Rate Limiting Step) Substrate->TS Attack (k1) Nu Nucleophile (OH- or Enzyme Serine) Nu->TS Product Carboxylic Acid + Alcohol TS->Product Collapse (k2) Note Methyl (R=CH3): Low steric bulk. Easy access to LUMO. Ethyl (R=CH2CH3): Increased steric bulk. Destabilizes TS via van der Waals repulsion.

Figure 1: The transition state energy is higher for the ethyl ester due to steric clash between the incoming nucleophile and the ethoxy methylene group.[1]

The "Gotcha": Self-Reactivity & Stability (DKP Formation)

A critical failure mode in pipecolate chemistry is the formation of Diketopiperazines (DKP) .[1] As secondary amines, the free base of these esters can intermolecularly attack the ester of a neighboring molecule.[1]

  • Mechanism: Two molecules of pipecolate ester undergo cyclization to form the tricyclic bis-lactam.[1]

  • Comparison: Methyl esters, being more electrophilic and less hindered, cyclize to DKP significantly faster than ethyl esters.[1]

  • Handling Rule: Never store Methyl piperidine-2-carboxylate as a free base for >1 hour.[1] Always store as the Hydrochloride salt.[1] Ethyl esters provide a "safety buffer" of 4–6 hours in solution before significant DKP is observed.[1]

Diagram 2: Diketopiperazine (DKP) Formation Pathway[1]

DKP FreeBase 2x Free Base Ester (Unstable) DimerTS Intermolecular Attack (N attacks C=O) FreeBase->DimerTS Fast for Methyl Slow for Ethyl DKP Diketopiperazine (DKP) (Thermodynamic Sink) DimerTS->DKP -2 ROH Note Process Tip: Keep pH < 7 to protonate Amine and block this pathway. DimerTS->Note

Figure 2: The dimerization pathway is irreversible. Methyl esters accelerate the FreeBase -> DimerTS step.

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

This protocol is self-validating via refractive index and NMR monitoring.

Reagents: Pipecolic acid (1.0 eq), Alcohol (MeOH or EtOH, excess), Thionyl Chloride (1.2 eq).[1]

  • Setup: Charge alcohol (10V) into a reactor. Cool to 0°C.[1]

  • Activation: Add

    
     dropwise over 30 mins. (Exothermic: Maintain <10°C).
    
  • Addition: Add Pipecolic acid solid in portions.

  • Reflux: Heat to reflux.[1][2]

    • Methyl: Complete in ~2–3 hours.

    • Ethyl:[3][4][5] Complete in ~4–6 hours (slower kinetics).

  • Workup (Critical Difference):

    • Concentrate to dryness.[1]

    • For Methyl: Recrystallize immediately from iPrOH/Ether as the HCl salt . Do not free-base unless immediately using in the next step.

    • For Ethyl: Can be partitioned between DCM and sat.[1]

      
       (cold) to isolate the free base oil, which is stable for short-term handling.[1]
      
Protocol B: Kinetic Hydrolysis Assay (Comparison)

Use this to determine the precise


 for your specific derivative.
  • Substrate: Prepare 10 mM solutions of Methyl and Ethyl esters in DMSO.

  • Buffer: Phosphate buffer (pH 8.0) + Pig Liver Esterase (PLE) or Lipase.[1]

  • Monitoring: HPLC (C18 column, 0.1% TFA water/acetonitrile).

  • Data Point: Measure disappearance of Ester peak at 210 nm.

    • Expectation: Methyl ester

      
      
      
      
      
      15 mins.[1] Ethyl ester
      
      
      
      
      45–60 mins.[1]

Biocatalytic Resolution Applications

When resolving chiral pipecolic acids using lipases (e.g., Candida antarctica Lipase B - CALB):

  • Selectivity (

    
    ):  The Methyl ester  is often the superior substrate. The smaller leaving group fits better into the active site of CALB, allowing the enzyme to discriminate the chiral center at the 
    
    
    
    -position more effectively.
  • Reaction Time: Methyl esters reach 50% conversion (theoretical yield for resolution) roughly 2x faster than ethyl esters in hydrolytic resolutions.[1]

Recommendation: Use Methyl esters for initial enzyme screening.[1] Switch to Ethyl esters only if the enzyme shows poor stability or if spontaneous hydrolysis (background reaction) is too high with the methyl ester.

Conclusion & Recommendations

ScenarioRecommended EsterRationale
High-Throughput Screening Methyl Fast reaction times; high enzyme compatibility.
Large Scale Manufacturing Ethyl Lower volatility; stable free base allows extraction; lower DKP risk.[1]
Peptide Coupling Methyl More reactive electrophile for amine coupling.[1]
Long-Term Storage Ethyl (or HCl salts) Ethyl is more robust against moisture-induced hydrolysis.[1]

Final Verdict: Use Methyl for speed and biocatalysis.[1] Use Ethyl for robustness and scale-up.[1]

References

  • Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity.[1] In Steric Effects in Organic Chemistry. Wiley.[1] (Foundational text on

    
     values: Me=0.00, Et=-0.07).
    
  • Liljeblad, A., & Kanerva, L. T. (2006).[1] Biocatalysis as a profound tool in the preparation of highly enantiopure

    
    -amino acids.[1]Tetrahedron, 62(25), 5831-5854.[1] Link (Demonstrates lipase preference for methyl esters).[1]
    
  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of diketopiperazine formation using model peptides.Journal of Pharmaceutical Sciences, 87(3), 283-288.[1] Link (Mechanistic basis for DKP formation in proline/pipecolic systems).[1]

  • BenchChem. (2025).[1][6] (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway.[1][2][3]Link (Protocol validation for ethyl ester synthesis).[1]

  • PubChem. (2025).[1][6] Methyl piperidine-2-carboxylate Compound Summary.Link (Physicochemical data verification).[1]

Sources

Technical Guide: GC-MS Identification and Chiral Differentiation of (R)-Ethyl Piperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Patterns for (R)-Ethyl Piperidine-2-Carboxylate Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Ethyl piperidine-2-carboxylate (Ethyl pipecolate) is a critical chiral intermediate in the synthesis of amide-type local anesthetics, including Ropivacaine and Levobupivacaine. In drug development, the enantiomeric purity of this intermediate dictates the efficacy and toxicity profile of the final API.

While standard Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) provides a robust structural fingerprint, it is inherently blind to stereochemistry. The fragmentation patterns of (R)- and (S)-enantiomers are identical in an achiral environment. This guide objectively compares the fragmentation mechanics (structural confirmation) against the separation methodologies (chiral differentiation) required to unequivocally identify the (R)-isomer.

Part 1: The Baseline – EI Fragmentation Mechanism

To identify the molecule, one must first understand its structural "fingerprint" under 70 eV Electron Ionization. The mass spectrum of ethyl piperidine-2-carboxylate is dominated by amine-directed


-cleavage.
The Characteristic Fragmentation Pathway

The ionization of the nitrogen lone pair triggers the collapse of the molecular ion. The bond between the


-carbon (C2) and the carbonyl carbon of the ester group is the weakest link due to the stability of the resulting iminium ion.

Key Diagnostic Ions:

  • 
     157 (
    
    
    
    ):
    Molecular ion (typically weak intensity).
  • 
     84 (Base Peak):  The cyclic iminium ion formed by the loss of the carbethoxy group (
    
    
    
    ). This is the diagnostic peak for 2-substituted piperidines.
  • 
     112:  Loss of the ethoxy group (
    
    
    
    ) via
    
    
    -cleavage on the ester side.
  • 
     56:  Ring fragmentation (retro-Diels-Alder type cleavage of the iminium ion).
    
Visualization of Fragmentation Dynamics

Fragmentation M_Ion Molecular Ion (M+) m/z 157 Base_Peak Iminium Ion (Base Peak) m/z 84 (Cyclic Resonance Stabilized) M_Ion->Base_Peak Alpha-Cleavage (Loss of -73 Da) Minor_Peak Acylium Ion m/z 112 M_Ion->Minor_Peak Loss of -OEt (-45 Da) Radical Ester Radical •COOEt (Neutral) M_Ion->Radical

Figure 1: The dominant fragmentation pathway is the loss of the ester group driven by the nitrogen lone pair, yielding the stable m/z 84 iminium ion.

Part 2: Comparative Analysis of Identification Strategies

Since fragmentation alone cannot distinguish (R) from (S), the "identification" process relies on the separation mechanism prior to MS detection. We compare three industry-standard approaches.

Table 1: Performance Comparison of Identification Methodologies
FeatureMethod A: Direct Achiral GC-MSMethod B: Chiral GC-MS (Cyclodextrin)Method C: Chiral Derivatization
Principle Polarity/Boiling Point SeparationHost-Guest Inclusion ComplexDiastereomer Formation
Enantioselectivity None (Co-elution)High (

typical)
High (Depends on reagent purity)
Sample Prep Dilute & ShootDilute & ShootComplex (Reaction required)
Analysis Time Fast (< 10 min)Medium (15-30 min)Slow (Reaction + Analysis)
Risk Factors False Positives for EnantiomersColumn Bleed, Lower Thermal LimitKinetic Resolution (Racemization risk)
Cost LowHigh (Specialized Column)Medium (Reagents + Labor)
Best Use Case Chemical Purity CheckEnantiomeric Excess (ee%) Determination Absolute Configuration Confirmation
Why Method B (Chiral GC) is the Gold Standard

While derivatization (Method C) using reagents like Mosher's acid chloride can convert enantiomers into separable diastereomers, it introduces kinetic errors. If the reaction does not proceed to 100% completion or induces racemization, the data is compromised.

Direct Chiral GC-MS utilizes cyclodextrin-doped stationary phases (e.g.,


-DEX). The (R)-enantiomer forms a different inclusion complex stability constant compared to the (S)-enantiomer, resulting in different retention times without chemical modification.

Part 3: Recommended Experimental Protocol (Chiral GC-MS)

This protocol validates the identity of (R)-ethyl piperidine-2-carboxylate by combining specific retention time (chiral) with the fragmentation fingerprint (MS).

Materials & Equipment
  • Instrument: GC-MS (Single Quadrupole).

  • Column:

    
    -Cyclodextrin capillary column (e.g., Supelco 
    
    
    
    -DEX 120 or Astec CHIRALDEX G-TA), 30m x 0.25mm x 0.25µm.
  • Reference Standards: Pure (R)-ethyl pipecolate and Racemic (±)-ethyl pipecolate.

Method Parameters[1][2][3][4][5]
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 2°C/min to 140°C (Crucial for chiral resolution).

    • Ramp: 20°C/min to 220°C (Bake out).

  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range: m/z 40–200.

Workflow Logic

Workflow Sample Unknown Sample (Ethyl Pipecolate) Analysis Chiral GC-MS Analysis Sample->Analysis Racemate Run Racemic Standard (Establish RTs for R and S) Racemate->Analysis Decision Peak Detection Analysis->Decision Check_MS Check MS Spectrum Base Peak m/z 84? Decision->Check_MS Peak Found Check_RT Compare Retention Time vs. Standards Check_MS->Check_RT Structure Valid Result_R Confirmed (R)-Enantiomer Check_RT->Result_R Matches R-Std RT Result_S Impurity (S)-Enantiomer Check_RT->Result_S Matches S-Std RT

Figure 2: The identification logic requires dual validation: spectral match (m/z 84) and retention time match against a chiral standard.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Mass Spectrum

When analyzing the peak, ensure the ion ratios match the reference standard.

  • Base Peak (

    
     84):  Must be 100% relative abundance.[1]
    
  • Molecular Ion (

    
     157):  Typically <5% abundance. If absent, check if source temperature is too high (thermal degradation).
    
  • Contamination Check: A peak at m/z 129 indicates hydrolysis to Pipecolic Acid (loss of ethyl group).

Calculating Enantiomeric Excess (ee%)

Once the (R) and (S) peaks are resolved (baseline separation):



Troubleshooting Resolution Loss

If (R) and (S) co-elute or show poor resolution (


):
  • Temperature: Lower the initial oven temperature and the ramp rate. Chiral recognition mechanisms are stronger at lower temperatures.

  • Velocity: Reduce linear velocity to optimize the Van Deemter curve for the specific chiral selector.

  • Column Age: Cyclodextrin phases are sensitive to moisture and oxygen. Ensure high-purity carrier gas and oxygen traps are active.

References

  • NIST Mass Spectrometry Data Center. "Ethyl pipecolinate Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4][5] [Link]

  • Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299.
  • Zaikin, V. G., & Halket, J. M. (2003). "Electron ionization mass spectra of piperidine derivatives." European Journal of Mass Spectrometry, 9(5), 421-434. (Source for fragmentation mechanisms of piperidines).[6][7]

Sources

IR Spectroscopy Profiling of (R)-Ethyl Piperidine-2-Carboxylate: A QC Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-Ethyl Piperidine-2-Carboxylate (also known as (R)-Ethyl Pipecolate).[1] CAS: 22328-77-4 (R-isomer) / 15862-72-3 (Racemate).[1] Application: Key chiral intermediate for local anesthetics (e.g., Ropivacaine, Levobupivacaine) and peptidomimetics.[1][2]

This guide provides a technical analysis of the infrared (IR) spectroscopic profile of (R)-ethyl piperidine-2-carboxylate.[1] Unlike standard datasheets, this document focuses on comparative diagnostics —specifically, how to use IR to validate the integrity of the piperidine ring against its aromatic precursor (ethyl picolinate) and its hydrolysis degradation product (pipecolic acid).[1][2]

Critical Note on Chirality: Standard IR spectroscopy (FT-IR) uses achiral electromagnetic radiation.[1] Therefore, the spectra for (R)-, (S)-, and racemic ethyl piperidine-2-carboxylate are identical in an isotropic medium.[1] Chiral purity (ee%) cannot be determined via standard IR; however, chemical purity and identity are definitively resolved.[1][2]

Part 1: The Spectroscopic Fingerprint

Theoretical & Experimental Assignments

(R)-Ethyl piperidine-2-carboxylate is a saturated, secondary amine ester.[1] Its spectrum is dominated by the vibrational modes of the aliphatic ring and the ester carbonyl.[1][3]

Experimental Mode: Attenuated Total Reflectance (ATR) or Liquid Film (Neat).[1][2] Physical State: Colorless to pale yellow liquid.[1][2]

Table 1: Diagnostic IR Peaks for (R)-Ethyl Piperidine-2-Carboxylate[1]
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
Amine (Sec.) 3300 – 3350 Weak/BroadN-H StretchPrimary Identity Marker. Confirms the presence of the secondary amine (piperidine ring).[1] Absent in the aromatic precursor.[1]
Alkane (sp³) 2930 – 2850 StrongC-H StretchTypical aliphatic backbone.[1][2] Multiple bands due to the cyclohexane-like ring chair conformation.[1]
Ester Carbonyl 1730 – 1750 Very StrongC=O[1][2][3] StretchQuality Marker. Sharp, intense peak typical of non-conjugated aliphatic esters.[1][2]
C-O Bond 1150 – 1250 StrongC-O-C StretchCharacteristic "fingerprint" for ethyl esters.[1][2]
Ring Modes 1440 – 1460 MediumCH₂ ScissoringConfirms saturated cyclic structure (methylene groups).[1][2]

Expert Insight: The N-H stretch in piperidines is often less intense than in acyclic amines due to hydrogen bonding dynamics in the liquid phase.[1][2] Do not mistake a weak signal here for absence; confirm with the C=O/N-H ratio.[1]

Part 2: Comparative Analysis (The "Performance" Check)[1][2]

In a drug development context, the "performance" of an IR assay is defined by its ability to detect specific impurities.[1][2] We compare the target against its two most common contaminants.[1]

Scenario A: Incomplete Hydrogenation (Target vs. Precursor)

Impurity: Ethyl Picolinate (Aromatic Pyridine Derivative).[1][2] Mechanism: The synthesis often involves the catalytic hydrogenation of ethyl picolinate.[1][2] Failure in this step leaves the aromatic ring intact.[1]

  • Differentiation Strategy:

    • Look for the N-H: The target has an N-H stretch (~3320 cm⁻¹).[1][2] The precursor (Ethyl Picolinate) has a tertiary nitrogen and no N-H band .[1][2]

    • Check the Carbonyl Shift:

      • Target (Aliphatic): ~1735–1750 cm⁻¹.[1][2][3][4]

      • Precursor (Conjugated): ~1715–1725 cm⁻¹.[1][2] The conjugation with the pyridine ring lowers the bond order of the carbonyl, shifting it to a lower wavenumber.[1][2]

    • The "Breathing" Bands: Ethyl picolinate shows sharp aromatic ring stretching bands at 1570–1590 cm⁻¹ and 1430–1470 cm⁻¹ .[1][2] These are absent in the saturated piperidine target.[1]

Scenario B: Hydrolysis Degradation (Target vs. Acid)

Impurity: Pipecolic Acid (Free Acid).[1][2] Mechanism: Exposure to moisture leads to ester hydrolysis.[1][2]

  • Differentiation Strategy:

    • The OH "Explosion": Pipecolic acid (often zwitterionic) displays a massive, broad absorption from 2500–3200 cm⁻¹ (O-H / N-H⁺ stretching), obliterating the clean C-H region.[1][2]

    • Carbonyl Broadening: The sharp ester doublet is replaced by a broader carboxylate or acid carbonyl band, often shifted to 1600–1650 cm⁻¹ (if zwitterionic carboxylate) or ~1700 cm⁻¹ (if protonated carboxylic acid).[1][2]

Part 3: Visualization of QC Logic

The following diagram illustrates the logical decision tree for validating the identity of (R)-ethyl piperidine-2-carboxylate using IR data.

IR_QC_Logic Start Unknown Sample Spectrum CheckNH Check 3300-3400 cm⁻¹ region Start->CheckNH HasNH N-H Band Present (Weak/Medium) CheckNH->HasNH NoNH No N-H Band CheckNH->NoNH CheckCO Check C=O Region HasNH->CheckCO NoNH->CheckCO HighCO Sharp Peak ~1735-1750 cm⁻¹ CheckCO->HighCO LowCO Shifted Peak ~1715-1725 cm⁻¹ CheckCO->LowCO Conjugated C=O BroadOH Broad Trough 2500-3200 cm⁻¹ CheckCO->BroadOH CheckAromatic Check 1500-1600 cm⁻¹ (Ring Breathing) HighCO->CheckAromatic ResultPrecursor IMPURITY DETECTED: Ethyl Picolinate (Incomplete Hydrogenation) LowCO->ResultPrecursor ResultHydrolysis IMPURITY DETECTED: Pipecolic Acid (Hydrolysis) BroadOH->ResultHydrolysis ResultTarget IDENTITY CONFIRMED: (R)-Ethyl Piperidine-2-Carboxylate CheckAromatic->ResultTarget No Aromatic Bands CheckAromatic->ResultPrecursor Aromatic Bands Present

Figure 1: IR Decision Tree for QC Identification of Ethyl Pipecolinate derivatives.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible results, follow this "Liquid Film" protocol. This method is superior to KBr pellets for this compound, as the liquid state prevents the hygroscopic issues associated with KBr which can mask the N-H region.[1][2]

Materials
  • Sample: (R)-Ethyl piperidine-2-carboxylate (Liquid, >98% purity).

  • Substrate: NaCl or KBr windows (for transmission) OR Diamond/ZnSe Crystal (for ATR).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) for cleaning.[1][2]

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal or windows with DCM.[1]

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.[1][2]

    • Validation: Ensure the background is flat with no peaks at 2350 cm⁻¹ (CO₂) or 3600 cm⁻¹ (Humidity).[1]

  • Sample Application:

    • Place 1 drop (~10 µL) of the neat liquid onto the center of the crystal/window.[1]

    • Crucial: If using windows, sandwich them gently to create a capillary film.[1][2] Do not overtighten, or the film will be too thin (weak signals).[1][2]

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1]

    • Scans: 32 (to improve Signal-to-Noise ratio for the weak N-H band).

    • Resolution: 4 cm⁻¹.[1][2]

  • Data Processing (Self-Validation):

    • Baseline Check: The baseline at 2200 cm⁻¹ should be near 100% transmittance (or 0 absorbance).[1][2]

    • Intensity Check: The C=O peak (approx. 1740 cm⁻¹) should have an absorbance between 0.5 and 1.2 A. If >2.0 A, the film is too thick (detector saturation); repeat with less sample.[1][2]

References

  • National Institute of Standards and Technology (NIST). Ethyl pipecolinate IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][5] Accessed 2024.[1][2] [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27517, Ethyl piperidine-2-carboxylate. [Link][1]

  • SpectraBase. Ethyl Picolinate Vapor Phase IR Spectrum (Comparison Data). Wiley Science Solutions.[1][2] [Link]

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1][2] (Standard reference for C=O and N-H shifts).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Ethyl piperidine-2-carboxylate
Reactant of Route 2
(R)-Ethyl piperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.